AB-680 ammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H30ClFN6O9P2 |
|---|---|
Molecular Weight |
614.9 g/mol |
IUPAC Name |
diazanium;[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[5,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C20H24ClFN4O9P2.2H3N/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31;;/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31);2*1H3/t10-,15+,17+,18+,20+;;/m0../s1 |
InChI Key |
VVDIOJBTSCUIEW-AJLCLCFCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O)Cl.[NH4+].[NH4+] |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O)Cl.[NH4+].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AB-680 (Quemliclustat), a Potent CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AB-680, also known as quemliclustat, is a potent, reversible, and selective small-molecule inhibitor of the ecto-5'-nucleotidase (CD73).[1] CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment.[2][3] By inhibiting CD73, AB-680 blocks the conversion of adenosine monophosphate (AMP) to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment.[4][5] This action restores and enhances the anti-tumor activity of immune cells, such as T cells and Natural Killer (NK) cells.[6][7] Preclinical and clinical studies have demonstrated the potential of AB-680, both as a monotherapy and in combination with other immunotherapies and chemotherapies, to elicit a robust anti-tumor response.[2][8][9] This guide provides a comprehensive overview of the mechanism of action of AB-680, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core pathways and processes.
Core Mechanism of Action: Inhibition of the Adenosine Pathway
The primary mechanism of action of AB-680 is the competitive and reversible inhibition of the CD73 enzyme.[1] CD73 is a key ecto-enzyme responsible for the final step in the extracellular adenosine production pathway. This pathway begins with the release of adenosine triphosphate (ATP) from cancer cells, which is then hydrolyzed to AMP by the ectonucleotidase CD39. CD73 subsequently dephosphorylates AMP to produce adenosine.[5][10]
High concentrations of adenosine in the tumor microenvironment are profoundly immunosuppressive. Adenosine binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, and myeloid-derived suppressor cells (MDSCs), leading to a blunted anti-tumor immune response.[4][7]
AB-680 directly counteracts this immunosuppressive mechanism. By binding to CD73 with high potency, it prevents the generation of adenosine, thereby "releasing the brakes" on the immune system and allowing for a more effective anti-tumor response.[6][11] This leads to increased proliferation and cytokine production by CD8+ and CD4+ T cells, enhanced NK cell activity, and a reduction in the number and function of immunosuppressive regulatory T cells (Tregs) and MDSCs.[2][4]
Quantitative Data
The following tables summarize the key quantitative data for AB-680, demonstrating its potency, selectivity, and clinical activity.
Table 1: In Vitro Potency and Selectivity of AB-680
| Parameter | Species/Cell Line | Value | Reference(s) |
| Ki (Inhibition Constant) | Human CD73 (hCD73) | 4.9 pM | |
| Human CD73 (hCD73) | 5 pM | [1][5][10] | |
| IC50 (Half-maximal inhibitory concentration) | Soluble hCD73 | 0.043 nM | [11] |
| CHO cells expressing hCD73 | 0.070 nM | [11] | |
| Human CD8+ T cells | 0.008 nM | [1][11] | |
| Mouse CD8+ T cells | 0.66 nM | [1][11] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.011 nM | [1][11] | |
| Selectivity | Over CD39 | >10,000-fold | [11] |
| Over NTPDase 1, 2, 3, and 8 | >10 µM (IC50) | [1] |
Table 2: Clinical Trial Data for AB-680 in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) - ARC-8 Phase 1/1b Study
| Parameter | Value | Reference(s) |
| Treatment Regimen | AB-680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1) | [12] |
| Objective Response Rate (ORR) | 41% (7/17 evaluable patients) | [12] |
| Disease Control Rate | 88% (15/17 patients experienced some lesion shrinkage) | [12] |
| Recommended Phase 2 Dose (RP2D) | 100 mg every two weeks | [12] |
| Most Common Treatment-Emergent Adverse Events (AEs) | Fatigue (68%), Anemia (53%), Alopecia (42%), Diarrhea (42%), Neutrophil count decrease (42%) | [12] |
Experimental Protocols
The characterization of AB-680's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Malachite Green Assay for CD73 Enzymatic Activity
This colorimetric assay is used to quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is directly proportional to the enzyme's activity.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at a wavelength of approximately 620-650 nm.[6][13]
Protocol:
-
Reagent Preparation:
-
Prepare a CD73 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Reconstitute recombinant human CD73 enzyme in the assay buffer to a working concentration.
-
Prepare a stock solution of AMP (the substrate) in the assay buffer.
-
Prepare serial dilutions of AB-680 in the assay buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the CD73 enzyme solution to each well.
-
Add the serially diluted AB-680 or a vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
After a short incubation period for color development (e.g., 15-20 minutes), measure the absorbance at ~630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Plot the absorbance (proportional to enzyme activity) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Jump-Dilution Experiment for Determining Reversibility and Dissociation Kinetics
This experiment is crucial for determining whether an inhibitor binds reversibly to its target enzyme and for quantifying the inhibitor's dissociation rate constant (k_off), which is inversely related to its residence time on the target.
Principle: An enzyme and a high concentration of the inhibitor are pre-incubated to form a stable complex. This complex is then rapidly diluted into a solution containing the substrate. If the inhibitor is reversible, it will dissociate from the enzyme, leading to a recovery of enzyme activity over time.[2]
Protocol:
-
Pre-incubation:
-
Incubate a concentrated solution of the CD73 enzyme with a saturating concentration of AB-680 (typically 10-100 times the IC50) for a sufficient time to reach binding equilibrium.
-
-
Jump Dilution:
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing a saturating concentration of the AMP substrate. This dilution reduces the concentration of the free inhibitor to a level well below its IC50, preventing significant re-binding.
-
-
Activity Measurement:
-
Continuously monitor the enzymatic reaction by measuring the product formation (e.g., using the Malachite Green assay) over time.
-
-
Data Analysis:
-
Plot the product concentration versus time.
-
The rate of recovery of enzyme activity is used to calculate the dissociation rate constant (k_off) by fitting the data to an appropriate kinetic model. A slow recovery indicates a slow k_off and a long residence time of the inhibitor on the enzyme. The demonstration of activity recovery confirms the reversible nature of the inhibition.[9]
-
Mandatory Visualizations
Caption: The Adenosine Pathway and the inhibitory action of AB-680 on CD73.
Caption: Workflow for a Malachite Green-based CD73 inhibition assay.
Caption: Logical flow from AB-680 administration to anti-tumor response.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. eubopen.org [eubopen.org]
- 7. assaygenie.com [assaygenie.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abcam.com [abcam.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
In-Depth Technical Guide: AB-680 Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680, also known as Quemliclustat, is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1] By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine within the tumor microenvironment, CD73 contributes to the suppression of anti-tumor immunity.[1] AB-680 is under investigation as a therapeutic agent in oncology, with the aim of restoring anti-tumor immune responses by blocking adenosine production. This document provides a comprehensive technical overview of the structure, properties, and biological activity of the AB-680 ammonium salt.
Chemical Structure and Properties
AB-680 is a complex molecule featuring a substituted pyrazolo[3,4-b]pyridine core linked to a ribofuranosyl moiety, which is further functionalized with a phosphonate group. The ammonium salt form of AB-680 is the diammonium salt, indicating that both phosphonate groups are deprotonated and form ionic bonds with ammonium cations (NH₄⁺).
Chemical Structure
Systematic Name: [(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate diammonium
Molecular Formula: C₂₀H₃₀ClFN₆O₉P₂[3]
Molecular Weight: 614.89 g/mol [3]
CAS Number (for parent compound): 2105904-82-1
Physicochemical Properties
A comprehensive set of experimentally determined physicochemical properties for the this compound salt is not publicly available. However, based on its structure and available information, the following properties can be inferred and have been reported by suppliers:
| Property | Value/Information |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO[3] |
| Storage | Recommended storage at -20°C |
Mechanism of Action and Signaling Pathway
AB-680 exerts its therapeutic effect by inhibiting the enzymatic activity of CD73. This inhibition is crucial in the context of the tumor microenvironment, where high levels of extracellular adenosine suppress the activity of immune cells, such as T cells and Natural Killer (NK) cells.
Adenosine Signaling Pathway
The production of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular ATP is first hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. AB-680 specifically targets this second step, thereby blocking the final and rate-limiting step in adenosine generation.
Biological Activity
AB-680 is a highly potent inhibitor of human CD73, demonstrating picomolar affinity. Its inhibitory activity has been characterized in various in vitro assays.
In Vitro Potency
| Parameter | Species/Cell Line | Value | Reference(s) |
| Kᵢ | Human CD73 | 4.9 pM | [4] |
| IC₅₀ | Soluble hCD73 | 0.043 nM | [4] |
| IC₅₀ | Human CD8⁺ T-cells | 0.008 nM | [4] |
| IC₅₀ | Mouse CD8⁺ T-cells | 0.66 nM | [4] |
| IC₅₀ | Human PBMCs | 0.011 nM | [4] |
AB-680 exhibits high selectivity for CD73 over other ecto-nucleotidases, such as CD39.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the this compound salt are proprietary and not fully available in the public domain. However, based on published literature, general methodologies for relevant assays can be outlined.
Synthesis of this compound Salt
While a precise, step-by-step protocol for the synthesis of the ammonium salt is not publicly available, the general approach would involve the synthesis of the parent AB-680 molecule, followed by a salt formation step. The synthesis of the core structure of AB-680 has been described in the scientific literature and likely involves multi-step organic synthesis. The final step to form the diammonium salt would typically involve treating the purified AB-680 free acid with a source of ammonia, such as ammonium hydroxide, in a suitable solvent, followed by isolation of the salt.
In Vitro CD73 Inhibition Assay (General Protocol)
The inhibitory activity of AB-680 on CD73 can be assessed by measuring the production of phosphate from the hydrolysis of AMP.
1. Reagents and Materials:
-
Recombinant human CD73
-
Adenosine monophosphate (AMP)
-
AB-680
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
2. Procedure: a. Prepare a serial dilution of AB-680 in the assay buffer. b. In a 96-well plate, add the recombinant human CD73 enzyme to each well. c. Add the serially diluted AB-680 or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding AMP to each well. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at the same temperature. f. Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent. g. Read the absorbance on a plate reader at the appropriate wavelength. h. Calculate the percent inhibition for each concentration of AB-680 and determine the IC₅₀ value by fitting the data to a dose-response curve.
T-Cell Activation Assay (General Protocol)
The effect of AB-680 on T-cell activation can be evaluated by measuring cytokine production in the presence of an immunosuppressive environment.
1. Reagents and Materials:
-
Isolated human T-cells (e.g., from peripheral blood mononuclear cells - PBMCs)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
AMP
-
AB-680
-
Cell culture medium
-
Cytokine detection kit (e.g., ELISA or CBA for IFN-γ)
-
96-well cell culture plate
-
Flow cytometer or ELISA reader
2. Procedure: a. Plate the isolated T-cells in a 96-well cell culture plate. b. Add AB-680 at various concentrations to the wells. c. Add AMP to the wells to create an immunosuppressive environment. d. Add T-cell activation stimuli to all wells (except for negative controls). e. Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator. f. Collect the cell culture supernatant. g. Measure the concentration of a key T-cell activation cytokine, such as IFN-γ, in the supernatant using an appropriate detection kit. h. Analyze the data to determine the effect of AB-680 on reversing AMP-induced suppression of T-cell activation.
Summary and Future Directions
This compound salt is a highly potent and selective inhibitor of CD73 with a clear mechanism of action in the context of tumor immunology. Its ability to block the production of immunosuppressive adenosine in the tumor microenvironment makes it a promising candidate for cancer immunotherapy, particularly in combination with other immunomodulatory agents. Further research and clinical development will continue to elucidate its full therapeutic potential and optimal clinical application. The availability of detailed synthetic and analytical protocols in the public domain remains limited, which is common for proprietary therapeutic compounds under active development.
References
Preclinical Profile of AB-680 (Quemliclustat): A Potent CD73 Inhibitor for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for AB-680 (Quemliclustat), a novel, potent, and selective small-molecule inhibitor of the ecto-5'-nucleotidase (CD73). The information presented herein is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Extracellular adenosine in the tumor microenvironment (TME) is a key immunosuppressive molecule that hinders anti-tumor immune responses.[1][2][3] CD73 is the primary enzyme responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine, thus playing a critical role in this immunosuppressive pathway.[1][2][3] AB-680 is a first-in-class, reversible, and competitive inhibitor of CD73 designed to block the production of adenosine and restore anti-tumor immunity.[1][4]
Mechanism of Action
AB-680 selectively targets and inhibits the enzymatic activity of both soluble and cell-bound CD73.[1] By blocking the hydrolysis of AMP to adenosine, AB-680 reduces the concentration of immunosuppressive adenosine within the TME. This alleviates the adenosine-mediated suppression of various immune cells, including T-cells and Natural Killer (NK) cells, and is intended to enhance the efficacy of cancer immunotherapies.[1][2]
Quantitative Data Summary
The preclinical efficacy of AB-680 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of AB-680
| Parameter | Species/Cell Type | Value | Reference |
| Ki (hCD73) | Human | 5 pM | [3][4] |
| IC50 (hCD73) | Soluble Human CD73 | 0.043 nM | |
| IC50 | CHO-hCD73 cells | 0.070 nM | |
| IC50 | Human CD8+ T-cells | 0.008 nM | |
| IC50 | Human PBMCs | 0.011 nM | |
| IC50 | Mouse CD8+ T-cells | 0.66 nM | |
| Selectivity | >10,000-fold vs. CD39 | - |
Table 2: In Vivo Anti-Tumor Efficacy of AB-680 in B16F10 Melanoma Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Key Immunophenotype Changes | Reference |
| AB-680 Monotherapy | 10 mg/kg, s.c. daily | Significant inhibition of tumor growth | Increased intratumoral CD4+ and CD8+ T-cells; Decreased Tregs and MDSCs | [1] |
| AB-680 + anti-PD-1 | AB-680: 10 mg/kg, s.c. daily; anti-PD-1: 2.5 mg/kg, i.p. every 3 days | Further reduction in tumor growth compared to single agents | Enhanced infiltration of effector T-cells | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the potency of AB-680 by measuring the inhibition of AMP hydrolysis by CD73. The amount of inorganic phosphate produced is determined colorimetrically.
-
Cell Lines/Enzyme: Recombinant soluble human CD73 or Chinese Hamster Ovary (CHO) cells stably expressing human CD73 (CHO-hCD73) were used as the source of CD73 activity.
-
Substrate: Adenosine monophosphate (AMP).
-
Assay Principle: The assay measures the amount of free phosphate released from the enzymatic hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with inorganic phosphate, which can be quantified by measuring absorbance at approximately 620-640 nm.
-
Protocol:
-
CHO-hCD73 cells were seeded in 96-well plates.
-
Cells were washed with a phosphate-free buffer.
-
Varying concentrations of AB-680 were added to the wells and pre-incubated.
-
The enzymatic reaction was initiated by the addition of AMP.
-
After a defined incubation period at 37°C, the reaction was stopped.
-
Malachite green reagent was added, and after color development, the absorbance was read using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
T-Cell Activation and Proliferation Assays
These assays assess the ability of AB-680 to reverse the immunosuppressive effects of adenosine on T-cell function.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated, from which CD4+ and CD8+ T-cells were purified.
-
Stimulation: T-cells were activated using anti-CD2/CD3/CD28 beads.
-
Immunosuppression: To mimic the TME, T-cell activation was suppressed by the addition of AMP, which is converted to adenosine by CD73 expressed on the T-cells.
-
Protocol:
-
Purified human CD4+ or CD8+ T-cells were cultured in the presence of anti-CD2/CD3/CD28 beads for stimulation.
-
AMP was added to the culture to induce immunosuppression.
-
AB-680 was added at various concentrations to test its ability to rescue T-cell function.
-
After a 3-day incubation, T-cell proliferation was assessed by measuring the dilution of a fluorescent dye (e.g., CFSE) using flow cytometry.
-
T-cell activation was evaluated by measuring the expression of activation markers, such as CD25, by flow cytometry.
-
Supernatants were collected to measure the secretion of cytokines, such as IFN-γ, using an ELISA or cytometric bead array (CBA).
-
In Vivo Syngeneic Mouse Model (B16F10 Melanoma)
This model was used to evaluate the anti-tumor activity of AB-680 alone and in combination with an anti-PD-1 antibody.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16F10 murine melanoma cells (3 x 105 cells) were injected subcutaneously into the flank of the mice.
-
Treatment Regimens:
-
Monotherapy: Mice were treated with either vehicle or AB-680 (10 mg/kg) administered subcutaneously daily, starting from the day of tumor cell injection.
-
Combination Therapy: Once tumors reached a size of approximately 50 mm³, mice were randomized into treatment groups. AB-680 was administered daily (10 mg/kg, s.c.), and an anti-PD-1 antibody was administered every 3 days (2.5 mg/kg, i.p.).
-
-
Endpoints:
-
Tumor growth was monitored by measuring tumor volume over time.
-
At the end of the study, tumors were harvested for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating immune cells (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells (Tregs), and myeloid-derived suppressor cells (MDSCs)).
-
Conclusion
The preclinical data for AB-680 demonstrate that it is a highly potent and selective inhibitor of CD73. By effectively blocking the production of immunosuppressive adenosine in the tumor microenvironment, AB-680 restores anti-tumor immune responses, leading to inhibition of tumor growth in preclinical models. These findings provide a strong rationale for the clinical development of AB-680 as a novel immunotherapy agent for the treatment of cancer, both as a single agent and in combination with other immunotherapies such as PD-1 inhibitors.
References
- 1. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
AB-680: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the tumor microenvironment (TME) by generating immunosuppressive adenosine. By blocking the conversion of adenosine monophosphate (AMP) to adenosine, AB-680 aims to reverse the adenosine-mediated suppression of anti-tumor immunity. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of AB-680, compiling available data into a structured format to facilitate research and development efforts in the field of cancer immunotherapy.
Pharmacokinetics
AB-680 has been characterized by its low clearance and long half-life in preclinical studies, a profile that makes it suitable for intravenous administration.[1][2] A Phase 1 study in healthy volunteers evaluated single ascending doses (0.1, 0.6, 2, 4, 8, 16, and 25 mg) and multiple weekly doses (8 mg) of intravenously administered AB-680, demonstrating a favorable safety and PK/PD profile that supports a bi-weekly dosing regimen in cancer patients.[3][4] The pharmacokinetic properties were found to be dose-proportional at higher doses.[4] Another study in healthy volunteers assessed the pharmacokinetics of an oral formulation of AB-680.[5]
Preclinical Pharmacokinetic Parameters
While specific Cmax, Tmax, and AUC values for AB-680 in various preclinical species are not publicly available in detail, the compound is consistently described as having very low clearance and long half-lives across different animal models.[6] The projected half-life in humans is estimated to be between 4 and 14 days.
| Parameter | Mouse | Rat | Dog | Monkey | Human (Projected) |
| Clearance | Low | Low | Low | Low | Low |
| Half-life (t½) | Long | Long | Long | Long | 4 - 14 days |
| Route of Administration | Intravenous | Intravenous | Intravenous | Intravenous | Intravenous / Oral |
This table summarizes the qualitative pharmacokinetic profile of AB-680 in preclinical species and the projected human half-life. Specific quantitative values are not consistently available in the public domain.
Pharmacodynamics
The primary pharmacodynamic effect of AB-680 is the potent and selective inhibition of the enzyme CD73. This inhibition leads to a reduction in the production of adenosine in the TME, thereby reversing the immunosuppressive effects of adenosine on various immune cells, particularly T cells.
In Vitro Potency and Selectivity
AB-680 is a highly potent inhibitor of human CD73 with a Ki of 5 pM and an IC50 of less than 0.01 nM on human CD8+ T-cells.[3] It demonstrates high selectivity for CD73 over other ecto-nucleotidases.[3]
| Parameter | Value |
| Ki (human CD73) | 5 pM[3] |
| IC50 (human CD8+ T-cells) | < 0.01 nM[7] |
Reversal of Adenosine-Mediated Immune Suppression
In vitro studies have demonstrated that AB-680 can effectively reverse the suppressive effects of AMP and adenosine on T-cell function. In the presence of AB-680, the proliferation of CD4+ and CD8+ T cells is restored, and the production of effector cytokines such as interferon-gamma (IFN-γ) is increased.[1]
Clinical Pharmacodynamics and Efficacy
The ARC-8 phase 1/1b study is evaluating AB-680 in combination with zimberelimab (an anti-PD-1 antibody) and standard-of-care chemotherapy in patients with metastatic pancreatic cancer.[4][8] The study has shown a manageable safety profile and early signs of clinical activity.[4] Dose escalation cohorts have evaluated AB-680 at doses of 25, 50, 75, and 100 mg administered intravenously every two weeks.[5] An objective response rate (ORR) of 41% was observed across the first four dose-escalation cohorts.[5] For patients who remained on treatment for more than 16 weeks, the disease control rate was 85%.[5]
| Clinical Trial | Indication | Combination Therapy | Key Findings |
| ARC-8 (Phase 1/1b) | Metastatic Pancreatic Cancer | AB-680 + Zimberelimab + Gemcitabine/nab-paclitaxel | Manageable safety profile; ORR of 41% in initial dose-escalation cohorts; Disease control rate of 85% in patients on treatment >16 weeks.[4][5] |
Experimental Protocols
In Vitro T-Cell Activation and IFN-γ Release Assay
Objective: To assess the ability of AB-680 to reverse AMP-mediated suppression of T-cell activation and cytokine production.
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and purify CD4+ and CD8+ T-cells.
-
Activate T-cells using anti-CD3/CD28 beads.
-
Culture the activated T-cells in the presence of varying concentrations of AMP to induce immunosuppression.
-
Treat the cells with a dose range of AB-680.
-
After a defined incubation period (e.g., 72 hours), assess T-cell proliferation using methods such as CFSE dilution measured by flow cytometry.
-
Collect cell culture supernatants and measure the concentration of IFN-γ using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[1][9]
In Vivo Murine Tumor Models
Objective: To evaluate the anti-tumor efficacy of AB-680 alone and in combination with other immunotherapies in a preclinical setting.
Methodology:
-
Select a suitable syngeneic mouse tumor model (e.g., B16F10 melanoma).[4]
-
Implant tumor cells subcutaneously into the flank of immunocompetent mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, AB-680 monotherapy, anti-PD-1 antibody monotherapy, and AB-680 in combination with anti-PD-1 antibody.
-
Administer AB-680 intravenously at a specified dose and schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, harvest tumors and spleens for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry. Analyze markers for T-cell activation (e.g., CD69, CD25) and exhaustion (e.g., PD-1, TIM-3).
-
Analyze cytokine levels in the tumor microenvironment and plasma.
Signaling Pathways and Experimental Workflows
Adenosine Production and Immunosuppression Pathway
The following diagram illustrates the canonical pathway of extracellular adenosine production and its immunosuppressive effects, which are targeted by AB-680.
Caption: AB-680 inhibits CD73, blocking adenosine production and subsequent immune suppression.
Experimental Workflow for In Vitro T-Cell Activation Assay
This diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of AB-680.
Caption: Workflow for assessing AB-680's impact on T-cell activation and cytokine release.
Downstream Signaling of Adenosine Receptors
This diagram details the intracellular signaling cascade following the activation of A2A and A2B receptors by adenosine.
Caption: Adenosine receptor signaling cascade leading to immunosuppressive gene transcription.
References
- 1. arcusbio.com [arcusbio.com]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. arcusbio.com [arcusbio.com]
- 4. arcusbio.com [arcusbio.com]
- 5. A Study to Investigate the Pharmacokinetic Profile of Oral AB680 in Healthy Volunteers [meddatax.com]
- 6. Preclinical Pharmacokinetics of C118P, a Novel Prodrug of Microtubules Inhibitor and Its Metabolite C118 in Mice, Rats, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arcus Biosciences - Arcus Biosciences Announces Nine Abstracts Accepted for Presentation at the SITC 2018 Annual Meeting [investors.arcusbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Role of CD73 in the Tumor Microenvironment: A Technical Guide
Executive Summary: The ectoenzyme CD73 has emerged as a critical regulator of the tumor microenvironment (TME) by acting as the primary producer of immunosuppressive extracellular adenosine.[1][2] High expression of CD73 is a common feature across numerous solid tumors and is frequently associated with poor prognosis and resistance to therapy.[1][3] By generating adenosine, CD73 orchestrates a multifaceted suppression of anti-tumor immunity, affecting T cells, NK cells, and myeloid cells, while also promoting tumor-intrinsic growth, angiogenesis, and metastasis.[1][4][5] This has positioned the CD73-adenosine axis as a highly promising target for next-generation cancer immunotherapies.[6] This guide provides a detailed overview of CD73 biology, its functional roles in the TME, its clinical significance, and the methodologies used for its study, intended for researchers and drug development professionals in oncology.
Introduction to CD73 and the Adenosinergic Pathway
CD73, or ecto-5'-nucleotidase (NT5E), is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that plays a pivotal role in purinergic signaling.[3] Its primary function is the dephosphorylation of extracellular adenosine monophosphate (AMP) into adenosine.[2] This is the final and rate-limiting step in a cascade that converts pro-inflammatory extracellular adenosine triphosphate (ATP), often released by dying or stressed cells in the TME, into a potent immunosuppressive signaling molecule.[2]
The canonical pathway for adenosine generation involves two key ectonucleotidases:
-
CD39 (ENTPD1): Hydrolyzes extracellular ATP and adenosine diphosphate (ADP) into AMP.[7]
-
CD73 (NT5E): Hydrolyzes AMP into adenosine.[7]
Once generated, adenosine exerts its effects by binding to four G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), with the A2A (ADORA2A) and A2B (ADORA2B) receptors being the primary mediators of immune suppression in the TME.[4][5]
The Role of CD73 in the Tumor Microenvironment (TME)
Within the TME, CD73 expression is upregulated on both tumor cells and various immune and stromal cells, including regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and cancer-associated fibroblasts (CAFs).[1][7][8] This widespread expression leads to elevated concentrations of adenosine, which profoundly reshapes the TME to favor tumor progression.
Immune Suppression
Adenosine is a master regulator of anti-tumor immunity, primarily through the activation of A2A and A2B receptors on immune cells.[4]
-
T Cells: Adenosine signaling in T cells elevates intracellular cyclic AMP (cAMP) levels, which inhibits T-cell receptor (TCR) signaling, reduces proliferation and cytotoxicity, and limits the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[4][9] It can also promote the expression of other immune checkpoints, such as PD-1.[1]
-
Natural Killer (NK) Cells: The cytotoxic functions of NK cells are suppressed by adenosine, impairing their ability to directly kill tumor cells.[4]
-
Dendritic Cells (DCs): Adenosine impairs the maturation and antigen-presenting capabilities of DCs, preventing the effective priming of anti-tumor T cell responses.[2]
-
Myeloid Cells: It promotes the differentiation of myeloid cells towards an anti-inflammatory, pro-tumor M2 macrophage phenotype and enhances the suppressive activity of MDSCs.[1][4]
Tumor-Intrinsic Effects
Beyond immune evasion, CD73 directly promotes cancer progression:
-
Proliferation and Survival: CD73-generated adenosine can stimulate the proliferation of some cancer cells (e.g., glioma) and inhibit apoptosis by upregulating anti-apoptotic proteins like Bcl-2.[1]
-
Metastasis and Invasion: CD73 expression is linked to increased cancer cell migration and invasion, likely through autocrine activation of adenosine receptors on tumor cells.[1][4]
-
Angiogenesis: Both tumor- and host-derived CD73 contribute to angiogenesis by increasing the production of vascular endothelial growth factor (VEGF).[5]
Resistance to Therapy
Upregulation of the CD73-adenosine axis is a common mechanism of resistance to various cancer treatments, including chemotherapy, radiotherapy, and immunotherapy (e.g., checkpoint inhibitors).[1] By creating a highly immunosuppressive TME, CD73 can dampen the efficacy of therapies that rely on a functional anti-tumor immune response. Combining CD73 blockade with therapies like anti-PD-1 or anti-CTLA-4 has shown synergistic effects in preclinical models.[1]
CD73 Expression and Prognostic Significance
CD73 is overexpressed in a wide range of human cancers compared to corresponding healthy tissues.[1] This high expression often correlates with more aggressive disease and poorer clinical outcomes.
Table 1: Summary of CD73 Expression in Various Cancers
| Cancer Type | CD73 Expression Status | Associated Cells | Reference(s) |
| Breast Cancer (esp. TNBC) | Frequently High | Tumor, Stromal Cells | [1],[2], |
| Lung Cancer (NSCLC) | Frequently High | Tumor Cells | [2],[10] |
| Colorectal Cancer | Frequently High | Tumor, CAFs | [2], |
| Ovarian Cancer | High/Variable | Tumor Cells | [1],[2] |
| Melanoma | Frequently High | Tumor Cells | [2],[4] |
| Prostate Cancer | High | Normal Adjacent Epithelium, Stroma | [1],[11] |
| Gastric Cancer | High | Tumor Cells | [4], |
| Renal Cell Carcinoma (RCC) | High in advanced disease | Tumor Cells | [12] |
| Glioblastoma | High | Tumor Cells | [4] |
Table 2: Prognostic Significance of High CD73 Expression
| Cancer Type | Outcome Measured | Finding | Hazard Ratio (95% CI) | Reference(s) |
| Multiple Solid Tumors | Overall Survival (OS) | Negative | 1.28 (1.19–1.37) | [3] |
| Multiple Solid Tumors | Disease-Free Survival (DFS) | Negative | 1.28 (1.01–1.62) | [3] |
| Breast Cancer (TNBC) | Overall Survival | Negative | - | [1] |
| Renal Cell Carcinoma (M0) | Disease-Free Survival (DFS) | Negative | 2.7 (1.3–5.9) | [12] |
| Renal Cell Carcinoma (M0) | Overall Survival (OS) | Negative | 2.6 (1.2–5.8) | [12] |
| Prostate Cancer | Biochemical Recurrence | Negative (in normal adjacent epithelium) | - | [11] |
| Colorectal Cancer | Overall Survival | Negative | - | |
| Gastric Cancer | Overall Survival | Negative | - |
Note: While high CD73 expression is predominantly a negative prognostic marker, some conflicting reports exist, potentially due to small cohort sizes or differences in the CD73-expressing cell types being analyzed.[1][3]
Therapeutic Targeting of CD73
Given its central role in tumor-mediated immune suppression and progression, inhibiting CD73 is a highly attractive therapeutic strategy.[1] Blockade can be achieved using monoclonal antibodies (mAbs) that inhibit enzymatic activity or small-molecule inhibitors. These agents aim to reduce adenosine levels in the TME, thereby restoring anti-tumor immunity.[2] Numerous CD73 inhibitors are currently being evaluated in clinical trials, most often in combination with immune checkpoint inhibitors.[13][14]
Table 3: Selected CD73 Inhibitors in Clinical Development
| Inhibitor | Mechanism | Target | Selected Clinical Trials | Reference(s) |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | NCT03381274, NCT02503774 | [14] |
| AB680 | Small Molecule | CD73 | NCT04104672 | [1] |
| CPI-006 | Monoclonal Antibody | CD73 | NCT03454451 | [14] |
| IBI325 | Bifunctional Antibody | PD-L1 x CD73 | - | [14] |
| ORIC-533 | Small Molecule | CD73 | NCT05024372 | [1] |
| LY3475070 | Small Molecule | CD73 | NCT04148937 | [1] |
| TJ004309 | Monoclonal Antibody | CD73 | NCT03835949 | [14] |
(Trial information is subject to change. Data compiled from multiple sources).[1][14][15]
Key Experimental Methodologies
The study of CD73 requires robust and validated experimental protocols. Below are methodologies for key assays.
Immunohistochemistry (IHC) for CD73 Detection
IHC is used to visualize CD73 protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Detailed Protocol Steps:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 10 min each), followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.[16]
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by incubating slides in a retrieval solution (e.g., Sodium Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) at 95-100°C for 20-30 minutes.[17][18]
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 15 minutes. Block non-specific protein binding with a blocking serum for 1 hour at 37°C.[16]
-
Primary Antibody: Incubate with the primary anti-CD73 antibody at an optimized dilution (e.g., 1:50-1:200) for 60 minutes at 37°C or overnight at 4°C in a humidified chamber.[19]
-
Secondary Antibody: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes at room temperature.
-
Detection: Add a chromogen substrate like 3,3'-Diaminobenzidine (DAB) and incubate until the desired stain intensity develops (typically 5-10 minutes).[17]
-
Counterstaining: Lightly stain the nuclei with hematoxylin for 0.5-5 minutes.[17]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then apply a coverslip with mounting medium.
Flow Cytometry for Cell Surface CD73 Analysis
Flow cytometry is used to quantify the expression of CD73 on the surface of single cells from tumors or peripheral blood.
Detailed Protocol Steps:
-
Single-Cell Suspension: Prepare a single-cell suspension from tissue by mechanical dissociation and/or enzymatic digestion. For blood, isolate peripheral blood mononuclear cells (PBMCs) if needed.
-
Blocking: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS) and block Fc receptors to prevent non-specific antibody binding.
-
Staining: Incubate approximately 1x10^6 cells with a pre-titrated amount of fluorochrome-conjugated anti-CD73 antibody for 30 minutes at 4°C, protected from light.[20] Co-stain with antibodies for other markers (e.g., CD3, CD8 for T cells) and a viability dye (e.g., SYTOX, Propidium Iodide) to exclude dead cells.[20]
-
Washing: Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 400-600 x g for 5 minutes between washes.[20]
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap.[21]
-
Analysis: Gate on viable, single cells and analyze the percentage of CD73-positive cells and their mean fluorescence intensity (MFI) within specific immune populations.
CD73 Enzymatic Activity Assays
These assays measure the catalytic function of CD73 by detecting the products of AMP hydrolysis. Luminescence-based assays are common due to their high sensitivity and compatibility with high-throughput screening (HTS).[22]
Principle of Luminescence-Based Assay (e.g., AMP-Glo™ Assay):
-
CD73 Reaction: Recombinant CD73 or CD73-expressing cells are incubated with a known concentration of AMP. CD73 converts AMP to adenosine and releases inorganic phosphate.
-
AMP Detection: After the reaction, remaining AMP is detected. The assay uses a multi-step enzymatic process where the amount of remaining AMP is inversely proportional to the light output. The less light produced, the higher the CD73 activity.[23]
-
Procedure Outline:
-
Add recombinant human CD73 protein (e.g., 0.1 ng) or cell suspension to a 96-well plate.[23]
-
Initiate the reaction by adding AMP substrate (e.g., 5-10 µM). Incubate for a defined period (e.g., 5-30 minutes) at room temperature or 37°C.[23]
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., AMP-Glo™ Reagent).
-
Measure luminescence using a plate reader. The signal is inversely correlated with CD73 activity.[24]
-
Quantification of Adenosine in the TME
Accurately measuring adenosine concentration in tissues is challenging due to its short half-life.[25] Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard method for sensitive and specific quantification.[25] Studies suggest that extracellular adenosine levels in solid tumors can be in the 50-100 µM range, sufficient to cause significant immune suppression.[25][26]
Conclusion and Future Perspectives
CD73 is a central node in a powerful immunosuppressive pathway that is co-opted by tumors to facilitate immune evasion, progression, and therapeutic resistance. Its high expression across many cancer types and strong association with poor prognosis underscore its clinical relevance.[1][7] Targeting the CD73-adenosine axis represents a compelling strategy to reverse immune suppression and enhance the efficacy of other cancer therapies, particularly immune checkpoint blockade.[6]
Ongoing clinical trials with various CD73 inhibitors will be critical in defining their therapeutic potential.[13] Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from these therapies, exploring novel combination strategies, and understanding the complex interplay between different adenosine-generating pathways in the TME.
References
- 1. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest [proquest.com]
- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 8. CD73-mediated adenosine production by CD8 T cell-derived extracellular vesicles constitutes an intrinsic mechanism of immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Prognostic significance and immune correlates of CD73 expression in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcepta.com [abcepta.com]
- 17. genomeme.ca [genomeme.ca]
- 18. Immunohistochemistry staining [bio-protocol.org]
- 19. genomeme.ca [genomeme.ca]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
AB-680 selectivity profile against other ectonucleotidases
An In-Depth Technical Guide on the Selectivity Profile of AB-680 Against Other Ectonucleotidases
Audience: Researchers, scientists, and drug development professionals.
Core Tenet: The Adenosine Axis in Immunosuppression
Within the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a potent immunosuppressive agent, hindering the activity of effector T cells and natural killer (NK) cells.[1][2][3] The generation of this adenosine is primarily a two-step enzymatic process orchestrated by cell-surface enzymes known as ectonucleotidases. First, CD39 (ectonucleoside triphosphate diphosphohydrolase-1) hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).[2][3][4] Subsequently, CD73 (ecto-5'-nucleotidase) catalyzes the final, rate-limiting step, converting AMP to adenosine.[4][5][6] AB-680 (also known as quemliclustat) is a potent, reversible, and competitive small-molecule inhibitor designed to selectively target CD73, thereby blocking adenosine production and mitigating its immunosuppressive effects.[1][5][7][8]
Caption: Adenosine production pathway and the inhibitory action of AB-680.
Quantitative Selectivity Profile of AB-680
The therapeutic utility of an enzyme inhibitor is critically dependent on its selectivity for the intended target over other related enzymes. Off-target inhibition can lead to unforeseen side effects and a narrowed therapeutic window. AB-680 has demonstrated exceptional selectivity for CD73.
The following table summarizes the inhibitory potency and selectivity of AB-680 against key human ectonucleotidases.
| Target Enzyme | Inhibitor | Potency (Kᵢ or IC₅₀) | Selectivity vs. CD73 |
| CD73 | AB-680 | Kᵢ: 4.9 pM [7][9] | - |
| CD39 | AB-680 | >10,000-fold less potent than vs. CD73 | >10,000-fold[9] |
| ENPP1 | AB-680 | Not significantly inhibited | High |
| NPPase | AB-680 | Not significantly inhibited | High |
Note: Specific IC₅₀ values for ENPP1 and NPPase are not detailed in the available literature, but the compound is consistently described as highly selective against related ectonucleotidases.[2]
Experimental Protocols for Determining Ectonucleotidase Inhibition
The assessment of inhibitor potency and selectivity relies on robust biochemical assays that accurately measure enzyme activity. The malachite green assay is a standard colorimetric method frequently employed for this purpose, as it directly quantifies the inorganic phosphate (Pi) produced during nucleotide hydrolysis.[1][2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ab680 - My Cancer Genome [mycancergenome.org]
- 9. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols: AB-680 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680, also known as quemliclustat, is a potent, reversible, and highly selective small-molecule inhibitor of CD73.[1][2][3] CD73, an ecto-5'-nucleotidase, is a key enzyme in the purinergic signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[4][5] In the tumor microenvironment (TME), elevated levels of adenosine suppress the anti-tumor immune response.[6][7] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, thereby restoring the function of immune cells such as T-cells and promoting an anti-tumor immune response.[8][9] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of AB-680.
Mechanism of Action: CD73 Inhibition
AB-680 is a competitive inhibitor of CD73 with high potency, exhibiting a Ki of 4.9 pM for human CD73.[1][3] The primary mechanism of action is the blockade of the enzymatic activity of CD73, which prevents the hydrolysis of AMP into adenosine.[9] This leads to a reduction of adenosine in the TME, which in turn reverses the adenosine-mediated suppression of immune cells.[4][8]
Signaling Pathway
The following diagram illustrates the role of CD73 in the adenosine signaling pathway and the inhibitory action of AB-680.
Caption: CD73 Signaling Pathway and AB-680 Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activity of AB-680 from various studies.
| Parameter | Species | Cell/Enzyme Type | Value | Reference |
| Ki | Human | CD73 | 4.9 pM | [1] |
| IC50 | Human | Soluble CD73 | 0.043 nM | [3] |
| IC50 | Human | CHO cells expressing hCD73 | 0.070 nM | [3] |
| IC50 | Human | CD8+ T Cells | 0.66 nM | [3] |
| IC50 | Mouse | CD8+ T Cells | 0.008 nM | [3] |
| IC50 | Human | PBMCs | 0.011 nM | [3] |
Experimental Protocols
CD73 Enzymatic Activity Assay (AMP Hydrolysis)
This protocol is designed to measure the direct inhibitory effect of AB-680 on the enzymatic activity of CD73 by quantifying the hydrolysis of AMP. A common method is the malachite green assay, which detects the release of inorganic phosphate, or a commercially available bioluminescent assay.[10]
Experimental Workflow
Caption: Workflow for CD73 Enzymatic Activity Assay.
Materials:
-
Recombinant human CD73 or cells expressing CD73 (e.g., CHO-CD73)[10]
-
AB-680
-
Adenosine Monophosphate (AMP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Detection reagent (e.g., Malachite Green Phosphate Assay Kit or AMP-Glo™ Assay)
-
Plate reader
Procedure:
-
Prepare AB-680 dilutions: Create a serial dilution of AB-680 in assay buffer. The concentration range should span the expected IC50 value.
-
Plate setup: Add the diluted AB-680 to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add CD73: Add the recombinant CD73 enzyme or CD73-expressing cells to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow AB-680 to bind to the enzyme.
-
Initiate reaction: Add AMP to all wells to start the enzymatic reaction.
-
Reaction incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop reaction and detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Data acquisition: Measure the signal (absorbance for malachite green or luminescence for AMP-Glo™) using a plate reader.
-
Data analysis: Plot the signal against the logarithm of the AB-680 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
T-Cell Activation and Cytokine Production Assay
This assay evaluates the ability of AB-680 to reverse AMP-mediated immunosuppression and restore T-cell function, such as cytokine production (e.g., IFN-γ, IL-2) and proliferation.[9][11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
AB-680
-
AMP
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plate
-
ELISA kit for cytokine detection (e.g., human IFN-γ) or flow cytometer for proliferation analysis
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
Procedure:
-
Cell preparation: Isolate PBMCs or T-cells from healthy donor blood.
-
Cell plating: Plate the cells in a 96-well plate at a predetermined density.
-
Treatment: Add AB-680 at various concentrations to the appropriate wells.
-
Immunosuppression induction: Add AMP to the wells to induce immunosuppression. Include control wells without AMP.
-
T-cell activation: Add T-cell activation reagents (e.g., anti-CD3/CD28 beads) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-96 hours.[11]
-
Cytokine analysis (ELISA): After incubation, collect the cell culture supernatant. Measure the concentration of cytokines (e.g., IFN-γ) using an ELISA kit according to the manufacturer's protocol.
-
Proliferation analysis (Flow Cytometry): If assessing proliferation, stain cells with a proliferation dye before plating. After incubation, harvest the cells and analyze the dye dilution by flow cytometry.
-
Data analysis: For cytokine data, plot the cytokine concentration against the AB-680 concentration. For proliferation data, quantify the percentage of divided cells.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of AB-680's activity. These assays are crucial for understanding the compound's mechanism of action and its potential as an immuno-oncology therapeutic. Researchers should optimize these protocols based on their specific cell systems and experimental goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arcusbio.com [arcusbio.com]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ab680 - My Cancer Genome [mycancergenome.org]
- 9. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AB-680 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680 (also known as quemliclustat) is a highly potent, selective, and reversible small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine signaling pathway.[1][2][3] In the tumor microenvironment (TME), CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine then acts as a potent immunosuppressive molecule, dampening the activity of crucial anti-tumor immune cells such as CD8+ T cells and Natural Killer (NK) cells.[3][4] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.[4][5]
These application notes provide detailed protocols for utilizing AB-680 in preclinical syngeneic mouse models to evaluate its efficacy as a monotherapy and in combination with other immunotherapies, such as immune checkpoint blockade (ICB). Syngeneic models are critical for immuno-oncology research as they utilize immunocompetent mice, allowing for the comprehensive study of a therapeutic agent's interaction with a fully functional immune system.[6][7]
Mechanism of Action: The Adenosine Pathway
The primary mechanism of AB-680 is the targeted inhibition of CD73. Within the tumor microenvironment, stressed or dying tumor cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 converts AMP to adenosine. AB-680 specifically blocks this second step, preventing the accumulation of adenosine and reversing its immunosuppressive effects on immune cells. This leads to increased activation and function of effector T cells and a shift towards a more pro-inflammatory, anti-tumor TME.[3][4]
Key Characteristics of AB-680
A summary of the key in vitro potency and preclinical efficacy data for AB-680 is presented below.
| Parameter | Species | Value / Observation | Reference(s) |
| Potency (Ki) | Human | 4.9 pM | [2] |
| Potency (IC50) | Human CD8+ T-cells | < 0.01 nM | [1] |
| Selectivity | Against CD39 | >10,000-fold | [2] |
| Monotherapy Efficacy | B16F10 Melanoma Model | Significant delay in tumor growth | [5] |
| KPC Pancreatic Model | Significant reduction in tumor growth | [8] | |
| Combination Efficacy | B16F10 + anti-PD-1 | Enhanced tumor growth inhibition vs either agent alone | [4][5] |
| Immune Cell Modulation | B16F10 Model | Increase in intratumoral CD8+ T cells; Decreased Tregs & MDSCs | [4][5] |
| KPC Pancreatic Model | Increase in activated CD8+ T cells, dendritic cells, and macrophages | [8] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with AB-680 in syngeneic mouse models. The B16F10 melanoma and KPC pancreatic cancer models are used as primary examples.
General Workflow for a Syngeneic Mouse Study
This diagram outlines the typical workflow for evaluating AB-680 in a syngeneic mouse model.
Protocol: AB-680 Efficacy in a Subcutaneous B16F10 Melanoma Model
This protocol details a study to assess the anti-tumor activity of AB-680 as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
Mice: 6-8 week old female C57BL/6 mice.
-
Cells: B16F10 melanoma cell line.
-
Reagents:
-
AB-680 (for in vivo use).
-
Vehicle for AB-680: e.g., 10% DMSO + 90% SBE-β-CD in 0.9% saline.[8]
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent).
-
Isotype control antibody.
-
PBS, Trypsin, cell culture medium (e.g., DMEM).
-
Matrigel (optional, for enhancing tumor take).
-
Procedure:
-
Cell Preparation:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Harvest cells at ~80% confluency.[9]
-
Wash cells with sterile PBS and resuspend in cold, serum-free PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 5x105 cells per 100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize C57BL/6 mice. Shave and sterilize the right flank.
-
Subcutaneously inject 100 µL of the cell suspension (5x105 cells) into the flank.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width2).
-
When average tumor volume reaches ~60-100 mm3, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1 (Vehicle): Administer vehicle control according to the AB-680 schedule.
-
Group 2 (AB-680): Administer AB-680 at 10 mg/kg, once daily, via oral gavage or intraperitoneal (IP) injection.[5]
-
Group 3 (anti-PD-1): Administer anti-PD-1 antibody at 10 mg/kg, IP, twice a week.
-
Group 4 (Combination): Administer both AB-680 and anti-PD-1 as per the schedules above.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm3) or show signs of ulceration or morbidity.
-
At the endpoint, collect tumors, spleens, and blood for downstream analysis.
-
Protocol: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the processing of harvested tumors for flow cytometric analysis of immune cell populations.
Materials:
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of Collagenase D, Collagenase IV, and DNase I.
-
Flow Cytometry Buffer (FACS Buffer): PBS with 2% FBS and 2 mM EDTA.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Fc Block (anti-CD16/32 antibody).
-
Fluorescently-conjugated antibodies (see table below).
-
Live/Dead stain.
-
70 µm and 40 µm cell strainers.
Procedure:
-
Tumor Dissociation:
-
Weigh the harvested tumor and mince it into small pieces (1-2 mm2) in a petri dish on ice.[10]
-
Transfer tissue fragments to a dissociation tube containing enzymatic digestion buffer.
-
Incubate at 37°C with agitation for 30-60 minutes, or as per the kit manufacturer's instructions.
-
Neutralize the enzymes with media containing FBS.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with FACS buffer.
-
Centrifuge the cell suspension (300-400 x g, 5-7 min, 4°C).
-
If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer for 1-2 minutes, then quench with excess FACS buffer and centrifuge again.
-
Pass the resuspended cells through a 40 µm strainer to remove any remaining clumps.
-
-
Staining for Flow Cytometry:
-
Count viable cells using a hemocytometer and Trypan Blue.
-
Aliquot 1-2 x 106 cells per well into a 96-well V-bottom plate.
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating with Fc Block for 10-15 minutes at 4°C.
-
Add the cocktail of surface antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., FoxP3 for Tregs), proceed with a fixation/permeabilization kit and subsequent intracellular antibody staining.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer for analysis.
-
Example Flow Cytometry Panel for TILs:
| Target | Cell Population | Fluorochrome Example |
| CD45 | All Leukocytes | BUV395 |
| CD3e | T Cells | APC-Cy7 |
| CD4 | Helper T Cells | PE-Cy7 |
| CD8a | Cytotoxic T Cells | APC |
| FoxP3 | Regulatory T Cells | PE |
| CD11b | Myeloid Cells | FITC |
| Ly6G | Neutrophils / PMN-MDSCs | PerCP-Cy5.5 |
| Ly6C | Monocytes / M-MDSCs | BV605 |
| F4/80 | Macrophages | BV786 |
Data Analysis and Expected Outcomes
Tumor Growth:
-
Plot mean tumor volume ± SEM over time for each group.
-
Expected Outcome: AB-680 monotherapy is expected to delay tumor growth compared to the vehicle control. The combination of AB-680 and anti-PD-1 is expected to result in significantly greater tumor growth inhibition than either monotherapy.[4][5]
Immune Cell Infiltration:
-
Analyze flow cytometry data to quantify changes in immune cell populations within the TME.
-
Expected Outcome: Treatment with AB-680, especially in combination with anti-PD-1, is anticipated to increase the frequency and absolute number of CD8+ T cells. An increased CD8+/Treg ratio is a common indicator of a favorable anti-tumor response. A decrease in immunosuppressive populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) may also be observed.[4][5]
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively utilize the CD73 inhibitor AB-680 in syngeneic mouse models. These studies are crucial for elucidating the immunomodulatory effects of targeting the adenosine pathway and for evaluating its therapeutic potential in combination with other cancer immunotherapies. Careful execution of these protocols will yield valuable insights into the mechanism of action and preclinical efficacy of AB-680, supporting its further development as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract A157: Preclinical pharmacokinetic and pharmacodynamic characterization of AB680, a small-molecule CD73 inhibitor for cancer immunotherapy | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 3. ab680 - My Cancer Genome [mycancergenome.org]
- 4. arcusbio.com [arcusbio.com]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 7. td2inc.com [td2inc.com]
- 8. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-680 Administration in Pancreatic Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680 is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase), a key enzyme in the adenosine signaling pathway.[1] In the tumor microenvironment, CD73-mediated conversion of AMP to adenosine contributes to an immunosuppressive milieu that hinders anti-tumor immune responses. Pancreatic ductal adenocarcinoma (PDAC) is characterized by a profoundly immunosuppressive microenvironment, and high CD73 expression is associated with poor prognosis.[2][3] Inhibition of CD73 with AB-680 represents a promising therapeutic strategy to restore anti-tumor immunity in pancreatic cancer.
These application notes provide detailed protocols for the administration of AB-680 in pancreatic cancer xenograft models, guidance on data collection and analysis, and expected outcomes based on preclinical studies.
Mechanism of Action of AB-680
AB-680 is a reversible and selective inhibitor of CD73. By blocking the enzymatic activity of CD73, AB-680 prevents the conversion of extracellular adenosine monophosphate (AMP) to immunosuppressive adenosine within the tumor microenvironment.[2] This reduction in adenosine levels is expected to relieve the suppression of immune cells, such as T cells and NK cells, and enhance their anti-tumor activity.[2]
Experimental Protocols
Pancreatic Cancer Xenograft Model Establishment
a. Subcutaneous Xenograft Model:
This model is suitable for routine efficacy screening of AB-680.
-
Cell Lines: Human pancreatic cancer cell lines such as PANC-1, MIA PaCa-2, or BxPC-3 are commonly used. The choice of cell line should be guided by the specific research question, considering factors like CD73 expression levels and growth characteristics.
-
Animals: Immunocompromised mice, such as athymic nude mice or NOD-SCID mice (6-8 weeks old), are required.
-
Procedure:
-
Culture selected pancreatic cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS.
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse. For improved tumor take rate, cells can be mixed with Matrigel (1:1 ratio).
-
Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
b. Orthotopic Xenograft Model:
This model more closely recapitulates the tumor microenvironment of pancreatic cancer.
-
Procedure:
-
Prepare pancreatic cancer cells as described for the subcutaneous model.
-
Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10^5 to 1 x 10^6 cells in a small volume (20-50 µL) directly into the pancreas.
-
Suture the incision and monitor the animal for recovery.
-
Tumor growth can be monitored using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
AB-680 Administration
-
Formulation: AB-680 can be formulated for intraperitoneal (IP) injection or oral gavage (PO). A common vehicle for IP injection is 10% DMSO + 90% SBE-b-CD in 0.9% saline. For oral gavage, a suitable vehicle should be used.
-
Dosing Regimen: Based on preclinical studies in mouse models, a dose of 10 mg/kg administered via oral gavage three times a week has been shown to be effective in reducing tumor growth.[4][5] Alternatively, IP injections every other day can be used.[6]
-
Treatment Groups:
-
Vehicle Control
-
AB-680 (10 mg/kg)
-
Standard-of-care chemotherapy (e.g., Gemcitabine + nab-Paclitaxel)
-
AB-680 + Chemotherapy combination
-
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth Inhibition (TGI):
-
Measure tumor volumes 2-3 times per week.
-
Calculate TGI (%) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of treatment-related toxicity.
-
Pharmacodynamic (PD) Biomarkers:
-
At the end of the study, collect tumor tissue and blood samples.
-
Tumor Tissue Analysis:
-
Immunohistochemistry (IHC) or Flow Cytometry: Analyze the infiltration of immune cells, particularly CD8+ T cells. An increase in activated CD8+ T cells is an expected pharmacodynamic effect of AB-680.[6]
-
HPLC-MS/MS: Measure intratumoral adenosine levels. A significant decrease in adenosine is a key indicator of AB-680 target engagement.[6]
-
-
Blood Analysis: Analyze plasma for relevant cytokines or other soluble markers.
-
Data Presentation
Table 1: In Vivo Efficacy of AB-680 in a Syngeneic Pancreatic Cancer Model (KPC)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (End of Study) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | Oral gavage, 3x/week | Data not explicitly provided | - | - |
| AB-680 | 10 mg/kg, Oral gavage, 3x/week | Significantly smaller than vehicle | Significant reduction | < 0.05[6] |
Note: Specific tumor volume and TGI percentage were not available in the cited preclinical study. The study reported a significant reduction in tumor growth rate and final tumor volume.
Table 2: Pharmacodynamic Effects of AB-680 in KPC Tumors
| Analyte | Treatment Group | Result | p-value vs. Vehicle |
| Intratumoral Adenosine | AB-680 (10 mg/kg) | Significant decrease | < 0.01[6] |
| Intratumoral Activated CD8+ T cells | AB-680 (10 mg/kg) | Significant increase | < 0.05[6] |
Expected Outcomes and Troubleshooting
-
Efficacy: AB-680 monotherapy is expected to result in modest but significant tumor growth inhibition in pancreatic cancer xenograft models.[6] Combination with standard-of-care chemotherapy, such as gemcitabine and nab-paclitaxel, is hypothesized to lead to enhanced anti-tumor efficacy, as suggested by clinical trial data.[2]
-
Pharmacodynamics: Successful target engagement should be evident by a significant reduction in intratumoral adenosine levels and a corresponding increase in the infiltration and activation of cytotoxic T lymphocytes within the tumor.[6]
-
Troubleshooting:
-
Lack of Efficacy: Ensure the chosen cell line expresses sufficient levels of CD73. Verify the formulation and administration of AB-680. Consider using an orthotopic model for a more relevant tumor microenvironment.
-
Toxicity: Monitor mice for signs of toxicity (e.g., significant weight loss, lethargy). If toxicity is observed, consider adjusting the dose or frequency of administration.
-
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of AB-680 in pancreatic cancer xenograft models. Careful execution of these experiments, with attention to appropriate controls and comprehensive endpoint analysis, will be crucial for elucidating the therapeutic potential of CD73 inhibition in pancreatic cancer. The provided data from existing preclinical studies serve as a benchmark for expected outcomes. Further studies are warranted to explore the full potential of AB-680 in combination with other therapeutic modalities.
References
- 1. Gemcitabine Plus nab-Paclitaxel Is an Active Regimen in Patients With Advanced Pancreatic Cancer: A Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 3. Tumor Microenvironment Responsive CD8+ T Cells and Myeloid-Derived Suppressor Cells to Trigger CD73 Inhibitor AB680-Based Synergistic Therapy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining AB-680 with Anti-PD-1 Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for combining AB-680, a potent and selective small-molecule inhibitor of CD73, with anti-PD-1 checkpoint blockade. The information is intended to guide researchers in designing and executing in vivo studies to evaluate this promising immuno-oncology combination.
Introduction
Extracellular adenosine in the tumor microenvironment (TME) is a significant mediator of immunosuppression, hindering effective anti-tumor immune responses.[1][2] The ecto-enzyme CD73 plays a crucial role in the final step of adenosine production by converting adenosine monophosphate (AMP) to adenosine.[1] High concentrations of adenosine suppress the activation and function of key immune effector cells, such as T cells and Natural Killer (NK) cells.[1]
AB-680 (Quemliclustat) is a highly potent, reversible, and selective inhibitor of CD73, with a Ki of 4.9 pM for human CD73.[3][4] By blocking CD73, AB-680 aims to reduce immunosuppressive adenosine levels within the TME, thereby restoring and enhancing anti-tumor immunity.[2] Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor that, upon engagement with its ligands (PD-L1 and PD-L2), inhibits T-cell activation. Anti-PD-1 therapies have revolutionized cancer treatment, but a substantial number of patients do not respond or develop resistance.[5][6]
The combination of AB-680 and anti-PD-1 therapy is a rational approach to simultaneously address two distinct immunosuppressive mechanisms. Preclinical studies have demonstrated that this combination leads to synergistic anti-tumor activity.[2][7][8]
Signaling Pathways and Rationale for Combination
The anti-tumor efficacy of the combination therapy stems from the complementary mechanisms of action of AB-680 and anti-PD-1 antibodies. AB-680 targets the adenosine pathway, while anti-PD-1 antibodies block a key immune checkpoint, leading to a more robust and sustained anti-tumor immune response.
Caption: Combined inhibition of CD73 by AB-680 and PD-1 blockade.
Preclinical In Vivo Data Summary
Preclinical studies in various syngeneic mouse models have demonstrated the enhanced efficacy of combining AB-680 with anti-PD-1 therapy.
Tumor Growth Inhibition
| Animal Model | Treatment Groups | Key Findings | Reference |
| B16F10 Melanoma | 1. Vehicle | [7] | |
| 2. AB-680 | Inhibition of tumor growth | [7] | |
| 3. Anti-PD-1 | [7] | ||
| 4. AB-680 + Anti-PD-1 | Further reduction in tumor growth compared to monotherapies | [7] | |
| Murine iCCA (AKT/NICD-induced) | 1. Vehicle + IgG | [8] | |
| 2. AB-680 (10 mg/kg) | [8] | ||
| 3. Anti-PD-1 (10 mg/kg) | [8] | ||
| 4. AB-680 + Anti-PD-1 | Potentiated therapeutic efficacy of anti-PD-1 | [8] | |
| Murine PDAC (Subcutaneous & Orthotopic) | 1. Vehicle | [9] | |
| 2. AB-680 | Prolonged survival | [9] | |
| 3. Anti-PD-1 | [9] | ||
| 4. AB-680 + Anti-PD-1 | Synergistically restrained tumor growth | [9] |
Immunophenotyping of Tumor Microenvironment
| Animal Model | Treatment Groups | CD8+ T Cells | CD4+ T Cells | Regulatory T Cells (Tregs) & Myeloid-Derived Suppressor Cells (MDSCs) | Reference |
| B16F10 Melanoma | AB-680 + Anti-PD-1 | Increased infiltration | Increased infiltration | Decreased | [7] |
| Murine PDAC | AB-680 | Augmented infiltration of responsive CD8+ T cells | Not specified | Facilitated chemotaxis of MDSCs (AMP-dependent) | [9] |
Experimental Protocols
The following are generalized protocols based on published preclinical studies. Researchers should optimize these protocols for their specific models and experimental questions.
In Vivo Tumor Model and Treatment
This protocol outlines a typical workflow for evaluating the combination therapy in a syngeneic mouse model.
Caption: Experimental workflow for in vivo combination therapy studies.
1. Animal Models and Cell Lines:
-
Mice: C57BL/6 or BALB/c mice are commonly used for syngeneic models. Age- and sex-matched cohorts should be used.
-
Cell Lines: Murine tumor cell lines such as B16F10 (melanoma), MC38 (colon adenocarcinoma), or Pan02 (pancreatic cancer) are suitable.
2. Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in sterile, serum-free media or PBS.
-
Inject an appropriate number of cells (e.g., 5 x 10^5) subcutaneously into the flank of the mice.
3. Treatment Administration:
-
Allow tumors to establish and reach a predetermined size (e.g., 80-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, AB-680, Anti-PD-1, AB-680 + Anti-PD-1).
-
AB-680: Can be formulated for intravenous or oral administration.[7] A dose of 10 mg/kg has been used in murine models.[8]
-
Anti-PD-1 Antibody: Typically administered via intraperitoneal (i.p.) injection. A common dose is 10 mg/kg.[8]
-
Dosing Schedule: A representative schedule could involve administering treatments every 3-4 days for a specified number of doses.[10]
4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
Primary endpoints typically include tumor growth delay and overall survival.
Immunophenotyping by Flow Cytometry
1. Sample Preparation:
-
At the study endpoint, excise tumors and, if desired, spleens and draining lymph nodes.
-
Mechanically dissociate and/or enzymatically digest the tissues to create single-cell suspensions.
-
For tumors, a density gradient centrifugation step (e.g., using Percoll) can enrich for tumor-infiltrating leukocytes.
2. Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, CD11b, Gr-1 for MDSCs).
-
For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
3. Data Acquisition and Analysis:
-
Acquire stained samples on a multicolor flow cytometer.
-
Analyze the data using appropriate software to quantify the proportions and absolute numbers of different immune cell populations.
Logical Framework for Combination Efficacy
The enhanced anti-tumor effect of combining AB-680 with anti-PD-1 therapy is based on a logical sequence of events that counteracts tumor-induced immunosuppression at multiple levels.
Caption: Logical relationship for synergistic anti-tumor immunity.
Conclusion
The combination of the CD73 inhibitor AB-680 with anti-PD-1 therapy represents a promising strategy to overcome key mechanisms of immune evasion in the tumor microenvironment. The provided data and protocols offer a foundation for researchers to further investigate this combination in preclinical models, with the ultimate goal of translating these findings into effective clinical applications for cancer patients.
References
- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 5. Anti–PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Tumor Microenvironment Responsive CD8+ T Cells and Myeloid-Derived Suppressor Cells to Trigger CD73 Inhibitor AB680-Based Synergistic Therapy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CD73 Activity in the Presence of AB-680
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in extracellular adenosine production.[1][2][3] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2][4] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response, promoting tumor growth and metastasis.[3][4][5][6] Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy.[1][6][7]
AB-680 (Quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of CD73.[4][5][7][8][9][10][11] It exhibits a high degree of potency with a Ki of 4.9 pM for human CD73.[8][11] AB-680 is currently under investigation in clinical trials for the treatment of various solid tumors.[4][5] Accurate and reliable methods for measuring CD73 activity in the presence of inhibitors like AB-680 are essential for preclinical research, drug development, and clinical trial sample analysis.[1][12]
These application notes provide a detailed protocol for a colorimetric malachite green-based assay to determine CD73 activity and the inhibitory potential of AB-680. The malachite green assay is a common and robust method that quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of AMP by CD73.[9][13][14][15][16][17]
Signaling Pathway and Inhibition
CD73 is a key enzyme in the purinergic signaling pathway that converts extracellular ATP to immunosuppressive adenosine. This process occurs in a stepwise manner, primarily involving two ecto-nucleotidases: CD39 and CD73. CD39 initiates the cascade by hydrolyzing ATP and ADP to AMP. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[2][3][18] AB-680 acts as a competitive inhibitor of CD73, blocking the conversion of AMP to adenosine and thereby reducing the immunosuppressive effects within the tumor microenvironment.[4][10]
Caption: CD73 pathway and AB-680 inhibition.
Experimental Protocols
Malachite Green Assay for CD73 Activity
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Recombinant human CD73 protein
-
AB-680
-
Adenosine Monophosphate (AMP)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Malachite Green Reagent (commercial kits are recommended, e.g., from BioAssay Systems, Cell Signaling Technology)[15][16]
-
Phosphate standard solution
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 620-660 nm
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 0.1% BSA.
-
Enzyme Solution: Prepare a stock solution of recombinant human CD73 in Assay Buffer. The final concentration will need to be optimized to ensure the reaction is in the linear range. A starting concentration of 1-5 ng/µL is recommended.
-
Substrate Solution: Prepare a stock solution of AMP in deionized water. The final concentration in the assay will typically be close to the Km value for AMP.
-
Inhibitor Solution: Prepare a stock solution of AB-680 in DMSO.[8] Create a serial dilution of AB-680 in Assay Buffer to achieve the desired final concentrations for the inhibition curve.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions.
-
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer to generate a standard curve (e.g., 0 to 40 µM).
Experimental Workflow:
Caption: Workflow for the CD73 inhibition assay.
Assay Procedure:
-
Prepare the Plate:
-
Phosphate Standard Curve: Add 80 µL of each phosphate standard dilution to separate wells.
-
Enzyme Activity Wells: Add Assay Buffer to wells for no-enzyme controls.
-
Inhibition Wells: Add the serially diluted AB-680 or vehicle (DMSO) to the respective wells. The final DMSO concentration should be kept below 1%.
-
-
Add Enzyme: Add the prepared CD73 enzyme solution to all wells except the no-enzyme controls and the phosphate standard curve wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the AMP substrate solution to all wells except the phosphate standard curve wells to start the enzymatic reaction. The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) during which the reaction is linear.
-
Stop Reaction and Develop Color: Add the Malachite Green Reagent to all wells to stop the reaction and initiate color development.
-
Final Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the color to stabilize.
-
Measure Absorbance: Read the absorbance at 620-660 nm using a microplate reader.
Data Analysis:
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Phosphate Concentration: Use the standard curve equation to convert the absorbance readings from the experimental wells into phosphate concentrations.
-
Determine CD73 Activity: Subtract the average absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells.
-
Calculate Percent Inhibition:
-
Percent Inhibition = (1 - (Activity with Inhibitor / Activity without Inhibitor)) * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the AB-680 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The inhibitory activity of AB-680 on CD73 can be summarized in the following table. The IC50 value is a key parameter indicating the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target | Assay Method | Substrate (AMP) Concentration | IC50 (nM) | Ki (pM) | Reference |
| AB-680 | Human CD73 | Malachite Green | 30 µM | 1.82 | 5 | [9][10] |
| AB-680 | Human CD73 (soluble) | Not Specified | Not Specified | 0.043 | 4.9 | [8][11] |
| AB-680 | Human CD73 (CHO cells) | Not Specified | Not Specified | 0.070 | - | [11] |
| AB-680 | Human CD8+ T Cells | Not Specified | Not Specified | 0.66 | - | [11] |
Troubleshooting
-
High Background: This may be due to phosphate contamination in the reagents. Use high-purity water and check all buffers and substrate solutions for phosphate contamination.
-
Low Signal: The enzyme concentration may be too low, or the incubation time may be too short. Optimize these parameters to ensure the reaction is in the linear range.
-
Precipitation of Malachite Green Reagent: Ensure the reagent is prepared and stored according to the manufacturer's instructions.[15]
-
Poor Standard Curve Linearity: This could be due to inaccurate dilutions or issues with the plate reader. Ensure accurate pipetting and check the plate reader's performance.
Logical Relationships in Data Interpretation
The interpretation of the experimental data relies on a clear understanding of the relationships between the measured absorbance, enzyme activity, and inhibitor concentration.
Caption: Data interpretation workflow.
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD73 and adenosine generation in the creation of regulatory microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. ab680 - My Cancer Genome [mycancergenome.org]
- 5. arcusbio.com [arcusbio.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Malachite Green Phosphate Detection Kit | Cell Signaling Technology [cellsignal.com]
- 17. Malachite Green Phosphate Assay for free phosphate quantification [gbiosciences.com]
- 18. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following AB-680 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to AB-680 and its Mechanism of Action
AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73[1][2][3]. CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME) by converting adenosine monophosphate (AMP) to adenosine[2][4][5]. High concentrations of adenosine in the TME are immunosuppressive, inhibiting the activity of various immune cells, including T cells and Natural Killer (NK) cells[2][5][6].
By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immune responses[1][2][4]. This leads to the restoration of T-cell proliferation, increased secretion of pro-inflammatory cytokines such as IFN-γ and IL-2, and enhanced cytotoxicity of T cells[1][4][6][7]. AB-680 has been shown to be effective both as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors[1][7][8].
Flow cytometry is an indispensable tool for characterizing the effects of AB-680 on the immune system. It allows for the detailed analysis of various immune cell populations, their activation status, and functional responses at the single-cell level following treatment[9][10].
Data Summary: Effects of AB-680 on Immune Cells
The following tables summarize the quantitative effects of AB-680 on immune cell populations as reported in preclinical studies.
Table 1: In Vitro Effects of AB-680 on Human T-Cell Function
| Parameter | Cell Type | Condition | Effect of AB-680 | Reference |
| Proliferation | Human CD4+ T cells | AMP-mediated suppression | Robustly restored | [4][6] |
| IFN-γ Production | Human CD4+ and CD8+ T cells | AMP-mediated suppression | Potently reversed inhibition | [4][6] |
| IL-2 Production | Human CD4+ T cells | AMP-mediated suppression | Reversed inhibition | [4] |
| CD25 Expression | Human CD8+ T cells | AMP-mediated suppression | Potently restored | [4][6] |
| Cytotoxicity | T cells | Adenosine-mediated suppression | Restored | [1] |
Table 2: In Vivo Effects of AB-680 in Murine Tumor Models
| Parameter | Model | Combination Therapy | Effect | Reference |
| Intratumoral Effector T cells (CD4+ and CD8+) | Murine B16F10 melanoma | Anti-PD-1 | Increased | [8] |
| Intratumoral Tregs and MDSCs | Murine B16F10 melanoma | Anti-PD-1 | Decreased | [8] |
| Infiltration of CD8+ T, CD4+ T cells, and NK cells | Murine intrahepatic cholangiocarcinoma (iCCA) | Anti-PD-1 | Promoted | [11] |
| Proportions of macrophages and neutrophils | Murine intrahepatic cholangiocarcinoma (iCCA) | Anti-PD-1 | Decreased | [11] |
| Expression of Granzyme B, T-bet, and ICOS in infiltrating CD8+ T cells | Murine intrahepatic cholangiocarcinoma (iCCA) | Anti-PD-1 | Significantly upregulated | [11] |
Signaling Pathway and Experimental Workflow
Diagram 1: Adenosine-Mediated Immunosuppression and AB-680 Mechanism of Action
Caption: Mechanism of AB-680 in blocking adenosine-mediated immunosuppression.
Diagram 2: Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis of immune cells.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
A. From Peripheral Blood (PBMCs)
-
Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300-400 x g for 10 minutes at 4-8°C. Repeat the wash step.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for cell counting and staining.
B. From Spleen or Lymph Nodes
-
Harvest spleen or lymph nodes into a petri dish containing cold PBS or RPMI medium.
-
Mechanically dissociate the tissue by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.
-
Rinse the strainer with cold medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
-
If significant red blood cell contamination is present (especially for spleen), resuspend the pellet in RBC lysis buffer for 2-5 minutes at room temperature.
-
Stop the lysis by adding an excess of PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate buffer for cell counting and staining.
C. From Tumor Tissue
-
Excise the tumor and place it in a petri dish with cold digestion medium (e.g., RPMI with collagenase and DNase).
-
Mince the tumor into small pieces using a sterile scalpel.
-
Incubate the minced tissue in the digestion medium at 37°C for 30-60 minutes with gentle agitation.
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS containing 2% FBS and centrifuge at 300-400 x g for 5-7 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate buffer. For enrichment of immune cells, a density gradient centrifugation step can be performed.
Protocol 2: Flow Cytometry Staining
A. Suggested Antibody Panel
This is a comprehensive panel to identify major T-cell subsets and their activation/exhaustion status. The choice of fluorochromes should be optimized based on the available flow cytometer configuration.
| Marker | Fluorochrome | Cell Population/Function |
| Live/Dead Stain | e.g., Zombie NIR™ | Viability |
| CD45 | e.g., BUV395 | All hematopoietic cells |
| CD3 | e.g., APC-H7 | T cells |
| CD4 | e.g., BV786 | Helper T cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD73 | e.g., PE | Target of AB-680 |
| CD25 | e.g., BV605 | Activated T cells, Regulatory T cells |
| FoxP3 | e.g., AF647 | Regulatory T cells (intracellular) |
| IFN-γ | e.g., FITC | Effector cytokine (intracellular) |
| Granzyme B | e.g., PE-Cy7 | Cytotoxicity marker (intracellular) |
| PD-1 | e.g., BV421 | Exhaustion marker |
| TIM-3 | e.g., BV711 | Exhaustion marker |
| CCR7 | e.g., AF488 | Naive/Memory T-cell differentiation |
B. Staining Procedure
-
Adjust the single-cell suspension to a concentration of 1-2 x 10^7 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Add 50-100 µL of the cell suspension to each well of a 96-well V-bottom plate or to flow cytometry tubes.
-
Add the live/dead stain according to the manufacturer's protocol and incubate in the dark.
-
Wash the cells with staining buffer.
-
Add the cocktail of surface antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
For intracellular staining (FoxP3, IFN-γ, Granzyme B), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200-300 µL of staining buffer for acquisition on the flow cytometer.
Protocol 3: Data Acquisition and Analysis
-
Instrument Setup: Use compensation controls (single-stained beads or cells) to correct for spectral overlap between fluorochromes.
-
Data Acquisition: Acquire a sufficient number of events (e.g., 100,000 - 500,000 events in the live, single-cell gate) for robust statistical analysis.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
Gate on hematopoietic cells (CD45+).
-
From the CD45+ gate, identify T cells (CD3+).
-
From the CD3+ gate, differentiate helper T cells (CD4+) and cytotoxic T cells (CD8+).
-
Analyze the expression of CD73, activation markers (CD25), exhaustion markers (PD-1, TIM-3), and differentiation markers (CCR7) on the T-cell subsets.
-
For intracellular markers, analyze the expression of FoxP3 in CD4+ T cells to identify regulatory T cells, and IFN-γ and Granzyme B in CD8+ T cells to assess their functional status.
-
By following these detailed protocols and utilizing the provided information, researchers can effectively employ flow cytometry to investigate the immunological effects of AB-680 treatment, contributing to a deeper understanding of its therapeutic potential in cancer immunotherapy.
References
- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of AB-680
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-680, also known as Quemliclustat, is a highly potent, reversible, and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a key enzyme in the adenosine signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine within the tumor microenvironment (TME).[3][4] By inhibiting CD73, AB-680 blocks the production of adenosine, thereby reversing adenosine-mediated immunosuppression and promoting an anti-tumor immune response.[3][5] Preclinical studies have demonstrated that AB-680 can inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[5][6] These application notes provide detailed protocols for the preparation and in vivo dosing of AB-680 ammonium salt for preclinical research.
Diagram of the AB-680 Mechanism of Action
Caption: Mechanism of AB-680 in the tumor microenvironment.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Quemliclustat, AB680 | [7][8] |
| Molecular Formula | C₂₀H₂₄ClFN₄O₉P₂ | [8][9] |
| Molecular Weight | 580.82 g/mol | [8][9] |
| CAS Number | 2105904-82-1 | [9] |
| Appearance | White to off-white solid powder | [7] |
| Purity | ≥95% | [8] |
| Storage | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 1 year. | [9] |
Solubility Data
The solubility of AB-680 in various solvents and formulations is crucial for preparing appropriate dosing solutions. The following tables summarize available solubility data.
Table 1: Solubility in Single or Simple Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥100 mg/mL (172.17 mM) | Use fresh, moisture-free DMSO. May require sonication. | [1][10] |
| Water | 7 mg/mL (12.05 mM) | [2] | |
| Ethanol | 25 mg/mL (43.04 mM) | [2] | |
| Saline | ≥0.5 mg/mL (0.86 mM) | With 1% DMSO as a co-solvent. | [7][9] |
Table 2: Solubility in In Vivo Formulations
| Formulation Composition (v/v) | Achieved Concentration | Resulting Solution | Reference |
| 10% DMSO, 90% Corn Oil | ≥7.5 mg/mL (12.91 mM) | Clear solution | [7][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥7.5 mg/mL (12.91 mM) | Clear solution | [7][9] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥2.5 mg/mL (4.30 mM) | Clear solution | [9] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.30 mM) | Suspended solution; requires sonication | [7][9] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of AB-680 for further dilution into final dosing formulations.
Materials:
-
This compound salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Allow the AB-680 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of AB-680 powder in a sterile conical tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[9][10]
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Dosing Formulations
Objective: To prepare a sterile and biocompatible formulation of AB-680 suitable for in vivo administration. The choice of formulation will depend on the desired route of administration and dose level.
Formulation 1: Saline-based solution for intravenous (IV) administration
Materials:
-
AB-680 stock solution in DMSO
-
Sterile Saline (0.9% NaCl)
-
Sterile polypropylene tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Thaw the AB-680 DMSO stock solution.
-
In a sterile tube, dilute the stock solution with sterile saline to the final desired concentration. For example, to prepare a 0.5 mg/mL solution, add 1% of a 50 mg/mL DMSO stock to 99% saline.[7][9]
-
Vortex gently to mix.
-
Sterilize the final dosing solution by passing it through a 0.22 µm sterile filter.
-
Prepare fresh on the day of dosing.
Formulation 2: Co-solvent formulation for higher concentration IV or IP administration
Materials:
-
AB-680 stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile polypropylene tubes
Protocol:
-
This protocol is for a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[9]
-
In a sterile tube, add the required volume of the AB-680 DMSO stock solution.
-
Add PEG300 and vortex until the solution is homogenous.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Finally, add the saline and vortex to obtain a clear solution.
-
Prepare fresh on the day of dosing.
In Vivo Dosing Protocol
Objective: To administer the prepared AB-680 formulation to preclinical animal models.
Considerations:
-
Dose: Preclinical studies in murine models have utilized doses such as 10 mg/kg.[8] Dose-escalation studies in healthy human volunteers have evaluated single intravenous doses from 0.1 mg to 25 mg.[5][7]
-
Route of Administration: Intravenous administration is common for AB-680.[5]
-
Dosing Schedule: A bi-weekly (Q2W) dosing schedule has been suggested based on its pharmacokinetic profile.[4][5]
-
Animal Models: Murine B16F10 melanoma models have been used to show the efficacy of AB-680.[5]
Protocol (Example for IV administration in mice):
-
Prepare the desired AB-680 formulation as described above.
-
Warm the dosing solution to room temperature.
-
Gently restrain the mouse and locate the lateral tail vein.
-
Swab the tail with an alcohol pad.
-
Using an appropriate gauge needle and syringe, slowly inject the calculated volume of the AB-680 solution into the tail vein.
-
Monitor the animal for any adverse reactions during and after administration.
-
Follow the predetermined dosing schedule for the duration of the experiment.
Experimental Workflow for In Vivo Dosing Preparation
Caption: Workflow for preparing AB-680 for in vivo dosing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ab680 - My Cancer Genome [mycancergenome.org]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. immunomart.org [immunomart.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Assessing T-Cell Activation with AB-680 (Quemliclustat) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Extracellular adenosine in the tumor microenvironment (TME) is a potent immunosuppressive molecule that hinders anti-tumor T-cell responses.[1] The ecto-enzyme CD73 is a critical component in the primary pathway for adenosine production, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1] AB-680 (also known as quemliclustat) is a highly potent and selective small-molecule inhibitor of CD73.[1][2] By blocking CD73, AB-680 prevents the generation of immunosuppressive adenosine, thereby restoring and enhancing T-cell activation, proliferation, and effector functions.[3][4] This application note provides a detailed overview and experimental protocols for assessing the impact of AB-680 on T-cell activation.
Mechanism of Action: The Adenosine Pathway
In the TME, stressed or dying cells release adenosine triphosphate (ATP). ATP is sequentially hydrolyzed into AMP by the ecto-enzyme CD39, and then into adenosine by CD73.[1] Adenosine then binds to its receptors (e.g., A2aR) on the surface of T-cells, triggering intracellular signaling that elevates cAMP levels and suppresses T-cell receptor (TCR) signaling, leading to reduced proliferation, cytokine production, and cytotoxicity. AB-680 competitively inhibits CD73, breaking this immunosuppressive cascade and restoring anti-tumor immunity.[5]
Data Presentation: Expected Effects of AB-680
The following tables summarize the key performance characteristics of AB-680 and its expected impact on T-cell function based on preclinical data.
Table 1: Potency of AB-680
| Target | Cell Type / System | IC50 Value | Reference |
|---|---|---|---|
| Human CD73 | CHO Cells | 0.043 nM | [2] |
| Human CD73 | Isolated CD8+ T-Cells | 0.008 nM | [2] |
| Mouse CD73 | Isolated CD8+ T-Cells | 0.66 nM |[2] |
Table 2: Functional Outcomes of AB-680 Treatment on T-Cells
| Assay | Metric | Expected Outcome with AB-680 | Reference |
|---|---|---|---|
| Proliferation | % Divided Cells (e.g., CTV) | Increase | [2][6] |
| Activation Markers | % Positive Cells (CD25, CD69) | Increase | [6] |
| Cytokine Secretion | Concentration (IFN-γ, IL-2) | Increase | [3][6] |
| Cytotoxicity | % Target Cell Lysis | Increase | [3][4] |
| Gene Expression | mRNA Levels (IFNG, GZMB) | Increase |[2] |
Experimental Protocols
The following protocols provide a framework for assessing T-cell activation in response to AB-680.
Protocol 1: In Vitro T-Cell Proliferation and Activation Marker Assay
This assay measures the ability of AB-680 to reverse AMP-mediated suppression of T-cell proliferation and activation marker upregulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
RPMI-1640 medium with 10% FBS
-
CellTrace™ Violet (CTV) Proliferation Dye
-
T-cell activation beads (e.g., anti-CD2/CD3/CD28)[3]
-
Adenosine 5'-monophosphate (AMP)[3]
-
EHNA (adenosine deaminase inhibitor, optional)[3]
-
AB-680 (Quemliclustat)[3]
-
Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69[7]
-
Viability dye (e.g., 7-AAD)[8]
-
96-well U-bottom plates
Methodology:
-
Cell Preparation: Isolate PBMCs or T-cells from healthy donor buffy coats. If using total T-cells, label with 5 µM CTV according to the manufacturer's protocol.[3][9]
-
Plating: Resuspend CTV-labeled cells in culture medium and plate 5 x 10⁴ cells per well in a 96-well plate.[3]
-
Treatment: Prepare serial dilutions of AB-680. Pre-incubate cells with AB-680 or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.[3]
-
Stimulation & Suppression: Add T-cell activation beads at a 1:1 bead-to-cell ratio.[3] To induce immunosuppression, add AMP to a final concentration of 6.25-100 µM.[3] Including an adenosine deaminase inhibitor like EHNA (2.5 µM) can prevent adenosine degradation.[3]
-
Incubation: Culture plates for 72-96 hours at 37°C, 5% CO₂.
-
Staining: Harvest cells and stain with a cocktail of fluorescently conjugated antibodies against surface markers (CD3, CD4, CD8, CD25, CD69) and a viability dye for 30 minutes at 4°C.[10][11]
-
Acquisition & Analysis: Wash cells and acquire data on a flow cytometer. Gate on viable, single lymphocytes, then on CD4+ and CD8+ T-cell populations. Analyze CTV dilution to determine the percentage of proliferated cells and measure the median fluorescence intensity (MFI) or percentage of cells expressing CD25 and CD69.[8]
Protocol 2: Cytokine Secretion and Adenosine Quantification
This protocol quantifies the restoration of T-cell effector cytokine production by AB-680 and directly measures the reduction in adenosine.
Materials:
-
Culture supernatants from Protocol 1
-
ELISA kit for human IFN-γ and/or IL-2
Methodology:
Part A: Cytokine Quantification (ELISA)
-
Supernatant Collection: After the incubation period in Protocol 1, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Harvest: Carefully collect 100-150 µL of cell-free supernatant from each well.
-
ELISA: Perform an ELISA for IFN-γ and/or IL-2 according to the manufacturer's instructions.
-
Analysis: Calculate the concentration of cytokines in each sample based on the standard curve. Compare the cytokine levels between vehicle- and AB-680-treated groups.
Part B: Adenosine Quantification (HPLC-MS/MS)
-
Sample Preparation: Use cell-free supernatants collected as in Part A. A stable isotope-labeled internal standard for adenosine should be added.[13]
-
Chromatography: Separate the sample using a reverse-phase HPLC column (e.g., C18).[13][15]
-
Detection: Perform mass spectrometry analysis using a quadrupole mass spectrometer in multiple reaction-monitoring mode to specifically detect and quantify adenosine.[14]
-
Analysis: Quantify adenosine concentration against a standard curve.[13] Confirm that AB-680 treatment leads to a significant reduction in adenosine levels in the presence of AMP.
Protocol 3: T-Cell Mediated Cytotoxicity Assay
This assay evaluates whether AB-680 can enhance the ability of cytotoxic T-lymphocytes (CTLs) to kill tumor target cells.
Materials:
-
Effector Cells: Activated human CD8+ T-cells
-
Target Cells: A suitable tumor cell line (e.g., a luciferase-expressing line for easy readout)[16]
-
Effector and Target cell culture media
-
AMP and AB-680
-
96-well flat-bottom plates (white-walled for luminescence)
-
Luciferase assay reagent (if using luciferase-expressing target cells) or a flow cytometry-based killing assay kit[17]
Methodology:
-
Target Cell Plating: Seed target tumor cells into a 96-well plate and allow them to adhere overnight.
-
Effector Cell Preparation: Activate and expand CD8+ T-cells (e.g., with anti-CD3/CD28 stimulation for several days).[18][19]
-
Co-culture Setup: Remove media from target cells. Add effector cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[16]
-
Treatment: Add media containing AMP (to suppress T-cells) with either vehicle control or varying concentrations of AB-680 to the co-culture wells.
-
Incubation: Incubate the co-culture for 18-24 hours at 37°C.[17]
-
Readout (Luminescence-based):
-
Add a luciferase substrate to the wells.
-
Measure the luminescence on a plate reader. A decrease in signal indicates target cell lysis.
-
Calculate percent specific lysis: 100 * (1 - (Luminescence of sample / Luminescence of target cells alone))
-
-
Readout (Flow Cytometry-based):
-
Harvest all cells from the wells.
-
Stain with antibodies to differentiate effector and target cells (e.g., anti-CD3 for T-cells) and a viability dye.
-
Use counting beads or volumetric acquisition to determine the absolute number of viable target cells remaining in each well.[17] A lower number of viable target cells in AB-680-treated wells indicates enhanced cytotoxicity.
-
References
- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ab680 - My Cancer Genome [mycancergenome.org]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 11. arcusbio.com [arcusbio.com]
- 12. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.und.edu [med.und.edu]
- 14. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 18. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing AB-680 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AB-680 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is AB-680 and what is its mechanism of action?
A1: AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73.[1][2][3] CD73 is an ecto-nucleotidase that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to immunosuppressive adenosine.[2][4] By inhibiting CD73, AB-680 blocks the production of adenosine, thereby aiming to restore anti-tumor immunity.[4]
Q2: What is the recommended starting dose for AB-680 in preclinical in vivo studies?
A2: Based on published preclinical studies, a common starting dose for AB-680 in mice is 10 mg/kg. This has been administered via both intraperitoneal (IP) injection and oral gavage.[5] However, the optimal dose may vary depending on the tumor model and experimental goals.
Q3: How should AB-680 be formulated for in vivo administration?
Q4: What is the recommended dosing frequency for AB-680 in vivo?
A4: Preclinical studies have reported daily or every-other-day administration of AB-680.[6] AB-680 has a long half-life in preclinical species, which supports less frequent dosing schedules.[2][7] Clinical trials in humans are evaluating biweekly intravenous administration.[2] The optimal frequency will depend on the specific experimental design and pharmacokinetic profile in the chosen animal model.
Q5: What are the expected outcomes of AB-680 treatment in vivo?
A5: In preclinical models, AB-680 has been shown to inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[4] Treatment with AB-680 is also associated with an increase in activated CD8+ T cells and a decrease in immunosuppressive cells within the tumor microenvironment.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Vehicle | - Improper solvent ratio- Low temperature of the vehicle or compound solution- Compound instability in the chosen vehicle | - Ensure all components of the vehicle are at room temperature before mixing.- Add DMSO to the compound first to ensure complete solubilization before adding aqueous components.- Prepare fresh formulations for each experiment and avoid long-term storage of the final solution.- Consider alternative vehicle formulations if precipitation persists. |
| Vehicle-Related Toxicity (e.g., lethargy, ruffled fur, weight loss) | - High concentration of DMSO- Toxicity of cyclodextrins with repeated dosing | - Reduce the percentage of DMSO in the vehicle if possible, while maintaining compound solubility.- Monitor animals closely for any signs of toxicity and consider reducing the dosing frequency or volume.- If using cyclodextrins, be aware of potential renal toxicity with long-term administration and monitor renal function if necessary.[1] |
| Inconsistent Tumor Growth Inhibition | - Improper drug administration (e.g., subcutaneous instead of intraperitoneal injection)- Variability in tumor cell implantation- Compound degradation | - Ensure proper training and technique for the chosen administration route. For IP injections, aspirate before injecting to confirm the needle is in the peritoneal cavity.- Standardize the tumor cell implantation procedure to minimize variability between animals.- Use freshly prepared AB-680 formulations for each treatment. |
| Lack of Efficacy | - Suboptimal dose or dosing schedule- Tumor model resistant to CD73 inhibition- Rapid metabolism or clearance of the compound in the chosen animal model | - Conduct a dose-response study to determine the optimal dose for your specific tumor model.- Confirm CD73 expression in your tumor model of choice.- While AB-680 has shown favorable pharmacokinetics in preclinical species, consider performing a pilot pharmacokinetic study in your animal model to ensure adequate exposure. |
Quantitative Data
Table 1: In Vitro Potency of AB-680
| Parameter | Species/Cell Type | Value |
| Ki | Human CD73 | 4.9 pM[3] |
| IC50 | Soluble human CD73 | 0.043 nM |
| IC50 | CHO cells expressing human CD73 | 0.070 nM |
| IC50 | Human CD8+ T cells | 0.008 nM |
| IC50 | Murine CD8+ T cells | 0.66 nM |
| IC50 | Human PBMCs | 0.011 nM |
Table 2: Preclinical In Vivo Efficacy of AB-680
| Tumor Model | Dose and Administration Route | Observed Effect |
| B16F10 Melanoma | 10 mg/kg, daily | Significant delay in tumor growth.[8] |
| KPC Pancreatic Cancer | 10 mg/kg, oral gavage, 3 days/week | Significant reduction in tumor growth rate. |
| Pancreatic Ductal Adenocarcinoma | 10 mg/kg, IP, every other day | Sustained tumor growth impairment.[6] |
Table 3: Preclinical Pharmacokinetic Profile of AB-680
| Species | Key Findings |
| Rodent and Non-rodent species | Characterized by very low clearance and long half-lives, supporting parenteral administration.[2] |
Experimental Protocols
Intraperitoneal (IP) Injection of AB-680 in Mice
Materials:
-
AB-680
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-beta-cyclodextrin (SBE-b-CD)
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Vehicle Preparation (10% DMSO + 90% SBE-b-CD in 0.9% Saline):
-
Prepare a 20% (w/v) solution of SBE-b-CD in 0.9% saline. Ensure it is fully dissolved.
-
To prepare the final vehicle, mix 1 part DMSO with 9 parts of the 20% SBE-b-CD solution. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of the SBE-b-CD solution.
AB-680 Formulation and Administration:
-
Weigh the required amount of AB-680.
-
Dissolve the AB-680 powder in the prepared vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving a 100 µL injection, the concentration would be 2 mg/mL).
-
Ensure the solution is clear and free of precipitation before drawing it into the syringe.
-
Restrain the mouse appropriately.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen, being careful to avoid the cecum.
-
Aspirate briefly to ensure the needle is correctly placed in the peritoneal cavity (no fluid should be drawn back).
-
Inject the solution smoothly.
-
Monitor the animal post-injection for any adverse reactions.
Signaling Pathways and Experimental Workflows
Caption: AB-680 inhibits CD73, blocking adenosine production and promoting anti-tumor immunity.
Caption: A typical workflow for an in vivo efficacy study of AB-680 in a murine tumor model.
Caption: Downstream signaling of adenosine receptors, leading to changes in cAMP levels.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. arcusbio.com [arcusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
potential off-target effects of Quemliclustat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quemliclustat (AB680). The information is based on currently available data from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Quemliclustat?
Quemliclustat is a potent and selective small-molecule inhibitor of CD73.[1][2] CD73 is an enzyme that plays a critical role in the tumor microenvironment by producing adenosine.[3][4] Adenosine suppresses the immune system's ability to recognize and attack cancer cells.[3][5] By inhibiting CD73, Quemliclustat blocks the production of immunosuppressive adenosine, which may restore the activity of antitumor immune cells and lead to cancer cell death.[1][3][6]
Q2: Is there any information on the molecular off-target effects of Quemliclustat?
Currently, publicly available research and clinical trial data primarily focus on the on-target effects of Quemliclustat, which is the inhibition of the CD73 enzyme. While comprehensive molecular off-target profiling is a standard part of drug development, specific details regarding unintended molecular interactions of Quemliclustat are not extensively reported in the available literature. The development of potent and selective inhibitors like Quemliclustat is designed to minimize off-target activity.
Q3: What are the known safety signals and common adverse events observed in clinical trials?
The Phase 1 ARC-8 study, which evaluated Quemliclustat in combination with chemotherapy, showed no new safety signals attributed to Quemliclustat.[1] The combination was generally well-tolerated, and it did not appear to significantly increase the toxicity of standard chemotherapy.[7][8]
Treatment-related adverse events (TRAEs) were common in patients receiving the combination therapy. In the ARC-8 trial, any-grade TRAEs occurred in 99.2% of patients, with 73.0% experiencing grade 3 or higher TRAEs.[9] The most frequently reported grade 3 or higher TRAEs were a decrease in neutrophil count (neutropenia) and anemia.[2]
Q4: Can Quemliclustat be used as a standalone therapy?
Quemliclustat is currently being investigated in clinical trials primarily in combination with other anti-cancer treatments, such as chemotherapy (gemcitabine and nab-paclitaxel) and immunotherapy (zimberelimab, an anti-PD-1 antibody).[5][10][11] The rationale for this combination approach is to simultaneously target the tumor directly with chemotherapy while enhancing the anti-tumor immune response by blocking adenosine production with Quemliclustat.[4]
Troubleshooting Experimental Issues
Issue 1: Unexpected cell death in in vitro assays.
Possible Cause: While Quemliclustat is designed to be selective for CD73, high concentrations in in vitro systems could potentially lead to off-target effects or cellular stress.
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed cell death is not due to the intended inhibition of CD73, especially in cell lines that may rely on adenosine signaling for survival.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed and compare it to the IC50 for CD73 inhibition.
-
Control Experiments: Include appropriate vehicle controls and consider using a structurally unrelated CD73 inhibitor to see if the effect is class-specific.
Issue 2: Inconsistent results in immune cell activation assays.
Possible Cause: The effect of Quemliclustat on immune cell activation is dependent on the presence of extracellular ATP/AMP and CD73 expression on the cells in your system.
Troubleshooting Steps:
-
Characterize CD73 Expression: Confirm the expression of CD73 on the immune cell subsets being studied using flow cytometry or western blotting.
-
Optimize ATP/AMP Concentration: Titrate the concentration of extracellular ATP or AMP in your culture medium, as the immunosuppressive effects of adenosine are dependent on the availability of these precursors.
-
Assess Adenosine Levels: If possible, measure the concentration of adenosine in your cell culture supernatant with and without Quemliclustat to confirm target engagement.
Quantitative Data Summary
Table 1: Safety Profile of Quemliclustat-based Regimens (ARC-8 Trial) [9]
| Adverse Event Category | Percentage of Patients |
| Any-Grade Treatment-Related Adverse Events (TRAEs) | 99.2% |
| Grade 3 or Higher TRAEs | 73.0% |
| Serious TRAEs | 27.9% |
| Grade 5 TRAEs | 4.1% |
| TRAEs Leading to Dose Reduction | 53.3% |
| TRAEs Leading to Dose Delay | 75.4% |
| TRAEs Leading to Study Discontinuation | 23.0% |
Table 2: Efficacy of Quemliclustat plus Gemcitabine and Nab-Paclitaxel (ARC-8 Trial) [9]
| Efficacy Endpoint | Value | 95% Confidence Interval |
| Median Overall Survival (OS) | 19.4 months | 12.1 - 23.0 months |
| 12-month OS Rate | 72.3% | N/A |
| 18-month OS Rate | 54.2% | N/A |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This protocol is a generalized method to assess the effect of Quemliclustat on T-cell activation in the presence of CD73-expressing cells.
-
Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with a CD73-expressing cancer cell line at a 10:1 ratio.
-
Treatment: Add Quemliclustat at various concentrations (e.g., 1 nM to 10 µM) to the co-culture. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate T-cell activation using anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for 72 hours.
-
Analysis:
-
Collect supernatant and measure IFN-γ or other relevant cytokines by ELISA to assess T-cell effector function.
-
Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
Visualizations
References
- 1. Arcus Biosciences - Arcus Biosciences’ Quemliclustat Receives Orphan Drug Designation for Pancreatic Cancer [investors.arcusbio.com]
- 2. Addition of Quemliclustat to Combination Raises OS for mPDAC | GI Oncology Now [gioncologynow.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Quemliclustat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Phase 1b Study: Quemliclustat Regimens Extend Survival in Untreated Metastatic Pancreatic Cancer [synapse.patsnap.com]
- 8. Preliminary results from a Phase 1b trial indicate that Quemliclustat may improve survival in untreated advanced pancreatic cancer patients [synapse.patsnap.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. rarecancernews.com [rarecancernews.com]
troubleshooting inconsistent results with AB-680
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AB-680, a potent and selective CD73 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AB-680?
AB-680 is a highly potent, reversible, and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2] CD73 is a key enzyme in the adenosine signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment, high concentrations of adenosine suppress the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade the immune system.[4][5][6] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, which can restore anti-tumor immune responses.[3][7]
Q2: What is the solubility and recommended solvent for AB-680?
The solubility of AB-680 can vary slightly between batches. For in vitro use, it is soluble in DMSO.[1][8] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[8] It is crucial to ensure the compound is fully dissolved. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2][8] Always refer to the manufacturer's datasheet for the most accurate and lot-specific solubility information.
Q3: How should AB-680 be stored?
Proper storage of AB-680 is critical to maintain its activity and ensure reproducible results.
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years[9] |
| In solvent at -80°C | Up to 1 year[1][8] |
| In solvent at -20°C | Up to 1 month[1][2] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1][2] Some suppliers also recommend storing the powder under a nitrogen atmosphere to avoid exposure to moisture.[9]
Troubleshooting Inconsistent Results
Inconsistent results with AB-680 can arise from various factors, from reagent handling to experimental design. This section addresses common issues in a question-and-answer format.
In Vitro Experiments
Q4: My in vitro results with AB-680 are not consistent. What are the potential causes?
Several factors can contribute to variability in in vitro experiments:
-
Cell Line Variability:
-
CD73 Expression Levels: The level of CD73 expression can vary significantly between different cell lines and even within the same cell line under different culture conditions.[10][11] For instance, CD73 expression has been shown to be higher in 2D cell cultures compared to 3D spheroid cultures.[10] Hypoxia and certain cytokines can also upregulate CD73 expression.[10][12] It is crucial to verify CD73 expression in your specific cell model.
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering CD73 expression and the cellular response to its inhibition. It is advisable to use cells within a defined low passage number range.
-
-
Reagent Preparation and Handling:
-
Assay Conditions:
-
Substrate Concentration: The inhibitory effect of competitive inhibitors can be influenced by the concentration of the substrate (AMP). Ensure consistent and appropriate AMP concentrations in your assays.
-
Readout Sensitivity: The method used to measure the downstream effects of AB-680 inhibition (e.g., adenosine levels, cytokine production) must be sensitive and validated for your experimental system.
-
Q5: I am not observing the expected increase in T-cell activation after treating co-cultures with AB-680. What could be wrong?
-
Low CD73 Expression: The target cells in your co-culture may not express sufficient levels of CD73 to produce significant amounts of immunosuppressive adenosine. Verify CD73 expression on the relevant cell types (e.g., tumor cells, regulatory T cells).
-
Alternative Adenosine Sources: While CD73 is a major source of extracellular adenosine, other ecto-nucleotidases like CD39 are also involved in the ATP-to-adenosine conversion pathway.[5] The cellular system you are using might have a dominant alternative pathway for adenosine generation.
-
T-cell Activation State: The timing of AB-680 treatment relative to T-cell activation is important. The inhibitory effect of adenosine is most pronounced on activated T cells.
-
Adenosine Measurement Issues: Direct measurement of adenosine can be challenging due to its rapid metabolism.[13][14][15] Ensure your protocol for sample collection and processing is optimized to prevent artefactual changes in adenosine concentration. This may involve the use of "stopping solutions" containing inhibitors of adenosine kinase and deaminase.[13][16]
In Vivo Experiments
Q6: I am seeing high variability in tumor growth inhibition in my animal studies with AB-680. What are the potential sources of this inconsistency?
In vivo experiments are subject to a higher degree of biological variability.[17] Here are some factors to consider:
-
Pharmacokinetics and Dosing:
-
Suboptimal Dosing or Schedule: The dose and frequency of AB-680 administration may not be optimal for your specific tumor model and animal strain. AB-680 has a long half-life, which supports infrequent dosing schedules.[5][9]
-
Route of Administration: Ensure the chosen route of administration (e.g., intravenous, intraperitoneal) is appropriate and consistently performed.
-
-
Tumor Microenvironment Heterogeneity:
-
Variable CD73 Expression: CD73 expression can be heterogeneous within a tumor and between tumors in different animals.
-
Immune Cell Infiltration: The composition and activation state of the immune infiltrate within the tumor can vary, influencing the response to an immune-modulating agent like AB-680.
-
-
Animal-Specific Factors:
-
Animal Health and Stress: The overall health and stress levels of the animals can impact their immune system and response to treatment.
-
Microbiome: The gut microbiome can influence systemic immune responses and the efficacy of cancer immunotherapies.
-
Q7: How can I minimize variability in my in vivo experiments?
-
Strict Protocol Adherence: Ensure consistent animal handling, tumor implantation techniques, and drug administration procedures.
-
Power Analysis: Perform a power analysis to determine the appropriate number of animals per group to detect statistically significant differences.
-
Blinding: Whenever possible, blind the personnel involved in tumor measurements and data analysis to the treatment groups.
-
Monitor CD73 Expression: If feasible, assess CD73 expression in a subset of tumors to correlate with treatment response.
Experimental Protocols
Protocol 1: In Vitro CD73 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of AB-680 on cultured cells.
-
Cell Seeding: Seed cells known to express CD73 (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
AB-680 Preparation: Prepare a serial dilution of AB-680 in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of AB-680. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Substrate Addition: Add AMP to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP using a colorimetric assay kit (e.g., PiColorLock Gold).
-
Data Analysis: Calculate the IC50 value of AB-680 by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AB-680 in a syngeneic mouse model.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10 melanoma cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
AB-680 Administration: Administer AB-680 at a dose of 10 mg/kg via intraperitoneal (IP) injection every other day.[18] Prepare the dosing solution in a vehicle of 10% DMSO + 90% SBE-β-CD in saline.[18] Include a vehicle control group.
-
Tumor Measurement: Continue to monitor tumor volume throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations
Caption: Mechanism of action of AB-680 in the tumor microenvironment.
Caption: A logical workflow for troubleshooting inconsistent results with AB-680.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. ab680 - My Cancer Genome [mycancergenome.org]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. arcusbio.com [arcusbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of plasma adenosine concentration: methodological and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 17. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
AB-680 Technical Support Center: Preclinical Safety and Toxicity Mitigation
Disclaimer: Publicly available preclinical data for AB-680 consistently report that the molecule is well-tolerated in animal models. Detailed toxicology studies outlining specific adverse events or dose-limiting toxicities in these models are not extensively published. Therefore, this guide provides general troubleshooting and monitoring strategies based on the mechanism of action of CD73 inhibitors and the potential for immune-related adverse events (irAEs) observed with other immunomodulatory agents. The following information should be considered as a proactive resource for researchers and is not based on documented AB-680-specific toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AB-680 and how might this relate to potential toxicities?
A1: AB-680 is a potent and selective inhibitor of the ecto-5'-nucleotidase enzyme, CD73.[1][2] CD73 is responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1] By inhibiting CD73, AB-680 reduces the concentration of immunosuppressive adenosine in the tumor microenvironment, which in turn can enhance the anti-tumor activity of immune cells such as T cells and NK cells.[1][3] While this is the desired therapeutic effect, systemic modulation of the immune system can potentially lead to immune-related adverse events (irAEs) in preclinical models. It is crucial to monitor for signs of excessive immune activation.
Q2: Are there any general signs of toxicity that I should monitor for in my animal models when administering AB-680?
A2: While specific toxicities for AB-680 in animal models are not widely reported, general signs of adverse effects applicable to many investigational drugs in animal studies should be monitored. These include, but are not limited to:
-
Changes in Body Weight: Significant weight loss (typically >15-20%) is a common indicator of toxicity.
-
Changes in Behavior: Lethargy, ruffled fur, social isolation, or changes in activity levels can indicate distress or adverse effects.
-
Changes in Food and Water Consumption: A noticeable decrease in intake should be recorded.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Skin Manifestations: Rashes, inflammation, or hair loss.
Regular and detailed observation of the animals is critical for early detection of any potential issues.
Q3: What are the potential immune-related adverse events (irAEs) that could theoretically occur with a CD73 inhibitor like AB-680?
A3: Based on the mechanism of action and experience with other immunotherapies, potential irAEs could involve various organ systems. While not specifically reported for AB-680 in preclinical models, researchers should be vigilant for signs of:
-
Hepatitis: Inflammation of the liver, which can be monitored through regular blood chemistry analysis for liver enzymes (ALT, AST).
-
Pneumonitis: Inflammation of the lungs, which may manifest as changes in breathing patterns.
-
Colitis: Inflammation of the colon, potentially leading to diarrhea.
-
Endocrinopathies: Dysfunction of endocrine glands, which may require specialized monitoring.
-
Dermatitis: Skin inflammation or rashes.
It is important to establish baseline measurements for key physiological and hematological parameters before starting treatment to accurately assess any changes.
Q4: If I observe signs of potential toxicity, what are the immediate steps I should take?
A4: If you observe signs of toxicity, the following steps are recommended:
-
Record and Quantify: Document all observations in detail, including the onset, duration, and severity of the signs.
-
Consult the Study Protocol: Refer to your institution's approved animal care and use protocol for predefined endpoints and intervention plans.
-
Veterinary Consultation: Immediately consult with the veterinary staff at your institution. They can provide a clinical assessment and recommend supportive care.
-
Consider Dose Modification: Depending on the severity of the toxicity and the experimental design, a dose reduction or temporary cessation of treatment may be necessary. This decision should be made in consultation with the study director and veterinary staff.
-
Collect Samples: If ethically and scientifically justified, and in accordance with your protocol, consider collecting blood or tissue samples for further analysis to understand the underlying cause of the toxicity.
Troubleshooting Guides
Table 1: General Toxicity Monitoring and Initial Response
| Observed Issue | Potential Cause | Monitoring Parameters | Initial Troubleshooting Steps |
| Significant Weight Loss (>15%) | General toxicity, dehydration, reduced food intake. | Daily body weight, food and water consumption, clinical signs. | - Provide supplemental nutrition and hydration. - Consult with veterinary staff for supportive care. - Consider dose reduction or temporary discontinuation. |
| Lethargy and Ruffled Fur | Systemic inflammation, general malaise. | Behavioral scoring, body temperature, clinical observation. | - Ensure easy access to food and water. - Provide a comfortable and stress-free environment. - Veterinary assessment for underlying causes. |
| Diarrhea | Gastrointestinal inflammation (potential colitis). | Stool consistency scoring, hydration status, body weight. | - Monitor for dehydration and provide fluid support as needed. - Consult with veterinary staff for potential treatments. - Consider collecting fecal samples for analysis. |
Table 2: Potential Immune-Related Adverse Event (irAE) Monitoring
| Potential irAE | Key Monitoring Parameters (Animal Models) | Suggested Action upon Observation |
| Hepatitis | - Serum ALT/AST levels - Histopathological examination of liver tissue | - Increase frequency of blood monitoring. - At study endpoint, perform detailed liver histopathology. - Correlate with dose and treatment duration. |
| Pneumonitis | - Respiratory rate and effort - Histopathological examination of lung tissue | - Closely monitor respiratory signs. - At study endpoint, perform detailed lung histopathology. |
| Colitis | - Stool consistency and presence of blood - Body weight - Histopathological examination of colon tissue | - Implement a scoring system for diarrhea. - Ensure adequate hydration. - At study endpoint, perform detailed colon histopathology. |
Experimental Protocols
Protocol 1: General Health Monitoring in Rodent Models
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Baseline Data Collection:
-
Record the body weight of each animal for three consecutive days before the first dose of AB-680 to establish a stable baseline.
-
Perform a baseline blood draw for complete blood count (CBC) and serum chemistry panels (including ALT and AST).
-
-
Dosing: Administer AB-680 according to the study protocol (e.g., intravenous, intraperitoneal).
-
Post-Dosing Monitoring:
-
Record body weights daily for the first week and at least three times per week thereafter.
-
Perform clinical observations daily, noting any changes in behavior, appearance, or stool consistency. Use a standardized scoring system.
-
Monitor food and water consumption.
-
-
Interim and Terminal Sample Collection:
-
Conduct interim blood draws as specified in the experimental design to monitor for hematological and biochemical changes.
-
At the study endpoint, perform a terminal bleed for comprehensive analysis.
-
Conduct a full necropsy and collect relevant tissues (liver, lungs, colon, etc.) for histopathological examination.
-
Visualizations
Caption: Mechanism of action of AB-680 in the tumor microenvironment.
Caption: General experimental workflow for preclinical toxicity assessment.
Caption: Decision-making workflow for addressing adverse events.
References
Technical Support Center: Enhancing AB-680 Delivery to the Tumor Microenvironment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of AB-680 to the tumor site.
Frequently Asked Questions (FAQs)
Q1: What is AB-680 and what is its primary mechanism of action?
AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73.[1][2][3] CD73 is an ecto-enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[2][4][5] High concentrations of adenosine in the tumor microenvironment suppress the immune response.[5][6][7] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, thereby restoring the function of immune cells such as T cells and NK cells to attack cancer cells.[2][4][6]
Q2: What are the known pharmacokinetic properties of AB-680?
Preclinical studies have shown that AB-680 has low plasma clearance and a long half-life, making it suitable for long-acting parenteral administration.[5][6][8] In clinical trials, AB-680 has been administered intravenously every two weeks.[3][5][9] An oral formulation has also undergone IND-enabling studies.[4]
Q3: What are the general challenges in delivering small molecule inhibitors like AB-680 to solid tumors?
The delivery of small molecule drugs to solid tumors faces several obstacles, including:
-
The Tumor Microenvironment (TME): The dense extracellular matrix and high interstitial fluid pressure within tumors can impede drug penetration.[10]
-
Tumor Vasculature: The blood vessels in tumors are often chaotic and leaky, which can lead to uneven drug distribution.[11]
-
Off-Target Effects: Systemic administration can lead to the drug acting on healthy tissues, causing potential side effects.[12]
-
Drug Resistance: Tumors can develop resistance to chemotherapy, and the TME can contribute to this resistance.[13]
Troubleshooting Guide
Low Bioavailability of AB-680 in In Vivo Models
Problem: After administration, analysis of tumor tissue shows lower than expected concentrations of AB-680.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Although AB-680 is soluble in DMSO and water, ensure complete dissolution before administration. For in vivo studies, consider using a formulation with solubility enhancers like SBE-β-CD.[14] | Improved and more consistent drug concentration in plasma and tumor tissue. |
| Rapid Metabolism or Clearance | While AB-680 has a reported long half-life, this can vary between species. Conduct a pilot pharmacokinetic study in your specific animal model to determine the actual half-life and clearance rate. | A clear understanding of the drug's pharmacokinetic profile in your model, allowing for adjustment of dosing schedules. |
| Inefficient Penetration of Tumor Tissue | The dense stroma of some tumors, like pancreatic cancer, can limit drug penetration.[15] Consider co-administration with agents that modify the tumor microenvironment, such as enzymes that degrade the extracellular matrix.[10] | Enhanced penetration of AB-680 into the tumor core, leading to higher intratumoral concentrations. |
High Variability in Experimental Results
Problem: Significant variation in tumor growth inhibition or immune cell infiltration is observed between animals in the same treatment group.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques, whether intravenous, intraperitoneal, or oral gavage. For oral gavage, ensure the dose is delivered directly to the stomach.[16] | Reduced variability in plasma drug concentrations and more uniform therapeutic responses. |
| Tumor Heterogeneity | The expression of CD73 can vary within and between tumors.[4] Screen tumor models for consistent and high CD73 expression before initiating large-scale experiments. | Selection of a tumor model with a more uniform response to AB-680 treatment. |
| Differences in Immune Response | The baseline immune status of individual animals can vary. Ensure the use of age- and sex-matched animals from a reputable supplier. | Minimized variability in the anti-tumor immune response, leading to more consistent experimental outcomes. |
Experimental Protocols & Data
Quantification of AB-680 in Tumor Tissue by HPLC
This protocol outlines a general method for determining the concentration of AB-680 in tumor tissue.
Workflow:
Caption: Workflow for quantifying AB-680 in tumor tissue using HPLC.
Methodology:
-
Tumor Homogenization: Excise the tumor and weigh it. Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the drug.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and gradient will need to be optimized for AB-680.
-
Data Analysis: Quantify the concentration of AB-680 by comparing the peak area to a standard curve generated with known concentrations of the compound.
Strategies to Enhance AB-680 Tumor Delivery
The following table summarizes potential strategies to improve the delivery of AB-680 to the tumor site.
| Strategy | Description | Potential Advantages | Key Experimental Readouts |
| Nanocarrier Encapsulation | Encapsulating AB-680 into nanoparticles (e.g., liposomes, polymeric nanoparticles) can leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[17] | Increased drug circulation time, reduced off-target toxicity, and potentially improved tumor accumulation.[10][12] | Nanoparticle size and stability, drug loading efficiency, in vivo biodistribution, and intratumoral drug concentration. |
| Active Targeting | Conjugating AB-680-loaded nanoparticles with ligands that bind to receptors overexpressed on cancer cells (e.g., transferrin).[10][11] | Enhanced cellular uptake by tumor cells and improved specificity of delivery.[11] | Ligand-receptor binding affinity, cellular uptake in vitro, and tumor-specific accumulation in vivo. |
| Combination Therapy with TME-Modifying Agents | Co-administration of AB-680 with agents that alter the tumor microenvironment, such as those that deplete cancer-associated fibroblasts (CAFs) which express CD73.[15] | Increased drug penetration into the tumor and potentially synergistic anti-tumor effects. | Changes in extracellular matrix composition, intratumoral drug distribution, and enhanced anti-tumor immune response. |
| Combination with other Immunotherapies | AB-680 is being clinically evaluated in combination with anti-PD-1 antibodies.[4][9] This combination can have a synergistic effect by targeting two different immunosuppressive pathways.[18] | Enhanced activation of anti-tumor T cells and improved overall therapeutic efficacy.[6] | T cell activation markers (e.g., IFN-γ, Granzyme B), tumor-infiltrating lymphocyte populations, and tumor growth inhibition. |
AB-680 Signaling Pathway
Caption: AB-680 inhibits CD73, blocking adenosine production and relieving immune suppression.
This technical support center provides a starting point for researchers working with AB-680. As with any experimental work, careful planning, optimization, and attention to detail are crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ab680 - My Cancer Genome [mycancergenome.org]
- 3. drughunter.com [drughunter.com]
- 4. arcusbio.com [arcusbio.com]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchfdn.org [cancerresearchfdn.org]
- 13. Improving targeted small molecule drugs to overcome chemotherapy resistance | Semantic Scholar [semanticscholar.org]
- 14. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]
- 15. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. jocpr.com [jocpr.com]
- 18. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Resistance to AB-680 Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AB-680, a potent and selective small-molecule inhibitor of CD73. Our goal is to help you navigate potential challenges in your experiments and effectively investigate strategies to overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AB-680?
A1: AB-680 is a reversible and selective inhibitor of the ecto-5'-nucleotidase CD73.[1] CD73 is a key enzyme in the adenosine signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to the immunosuppressive nucleoside, adenosine, within the tumor microenvironment (TME).[1][2] By inhibiting CD73, AB-680 blocks the production of adenosine, thereby restoring the anti-tumor activity of immune cells such as CD8+ T cells and natural killer (NK) cells.[2]
Q2: In which cancer types is AB-680 expected to be most effective?
A2: AB-680 is expected to be most effective in tumors with high expression of CD73. Pancreatic ductal adenocarcinoma (PDAC) is a key example, as it frequently exhibits high CD73 expression, which is strongly correlated with KRAS mutations.[1] Preclinical studies have also shown promising results in melanoma models.[1][3] Clinical trials are ongoing to evaluate AB-680 in various gastrointestinal malignancies.[2]
Q3: What is the rationale for combining AB-680 with other therapies, such as checkpoint inhibitors?
A3: The immunosuppressive adenosine produced by CD73 can limit the efficacy of immunotherapies like anti-PD-1 antibodies. By blocking adenosine production, AB-680 can enhance the anti-tumor immune response elicited by checkpoint inhibitors.[1][3] Preclinical studies in melanoma models have demonstrated that the combination of AB-680 and anti-PD-1 results in greater tumor growth inhibition than either agent alone.[1] This combination has been shown to increase the infiltration of effector T cells (CD4+ and CD8+) and decrease the number of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) in the TME.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during preclinical experiments with AB-680 and provides potential explanations and solutions.
Issue 1: Suboptimal or no inhibition of tumor growth in vivo despite using a validated AB-680 compound.
-
Potential Cause 1: Upregulation of alternative adenosine production pathways.
-
Explanation: Tumors may develop resistance to CD73 inhibition by upregulating other enzymes that can generate adenosine. These can include:
-
Tissue-nonspecific alkaline phosphatase (TNAP) and prostatic acid phosphatase (PAP) , which can convert AMP to adenosine.
-
The CD38/ENPP1 axis , which can generate AMP from NAD+, providing an alternative substrate for adenosine production.
-
-
Troubleshooting Steps:
-
Measure the activity of alternative phosphatases: Perform enzymatic assays to determine the activity of alkaline and acid phosphatases in your tumor samples (see Experimental Protocols section). An increase in their activity in AB-680-treated resistant tumors compared to sensitive tumors may indicate this resistance mechanism.
-
Assess the expression of CD38 and ENPP1: Use techniques like flow cytometry, immunohistochemistry (IHC), or western blotting to measure the protein expression levels of CD38 and ENPP1 in your tumor microenvironment.
-
-
-
Potential Cause 2: Insufficient drug exposure at the tumor site.
-
Explanation: The pharmacokinetic properties of AB-680 may vary between different tumor models and animal strains.
-
Troubleshooting Steps:
-
Perform pharmacokinetic (PK) analysis: Measure the concentration of AB-680 in plasma and tumor tissue over time to ensure adequate drug exposure.
-
Optimize dosing regimen: Based on PK data, adjust the dose and/or frequency of AB-680 administration.
-
-
-
Potential Cause 3: Non-enzymatic functions of CD73.
-
Explanation: CD73 may have signaling functions independent of its enzymatic activity that contribute to tumor progression. AB-680, as an enzymatic inhibitor, may not affect these functions.
-
Troubleshooting Steps:
-
Investigate downstream signaling pathways: Analyze signaling pathways potentially modulated by CD73 in a non-enzymatic manner, such as Akt/NF-kB pathways.
-
Employ genetic knockdown of CD73: Use siRNA or shRNA to downregulate total CD73 expression and compare the phenotype to that observed with AB-680 treatment.
-
-
Issue 2: Lack of expected increase in T-cell activation or cytokine production in vitro.
-
Potential Cause 1: Suboptimal assay conditions.
-
Explanation: The concentration of AMP, cell density, and stimulation method can all impact the outcome of in vitro T-cell assays.
-
Troubleshooting Steps:
-
Titrate AMP concentration: The immunosuppressive effect of adenosine is dependent on the initial concentration of its precursor, AMP. Titrate a range of AMP concentrations in your assay to find the optimal window for observing the reversal of suppression by AB-680.
-
Optimize cell density and stimulation: Ensure that T-cells are at an optimal density and that the stimulation (e.g., with anti-CD3/CD28 beads) is sufficient to induce a robust response in the absence of AMP.
-
Confirm cell viability: Use a viability dye to ensure that the observed lack of proliferation is not due to cell death.
-
-
-
Potential Cause 2: Presence of soluble CD73 in culture media.
-
Explanation: Soluble CD73 can be present in serum-containing media and can also be shed from cells, contributing to adenosine production.
-
Troubleshooting Steps:
-
Use serum-free media or dialyzed serum: This will reduce the background levels of soluble CD73 and other interfering factors.
-
Wash cells thoroughly: Ensure that cells are washed to remove any shed CD73 before starting the assay.
-
-
Quantitative Data
Table 1: In Vitro Potency of AB-680
| Parameter | Species | Cell Type/Enzyme | Value |
| Ki | Human | Recombinant CD73 | 4.9 pM |
| IC50 | Human | Soluble CD73 | 0.043 nM |
| IC50 | Human | CHO-expressed CD73 | 0.070 nM |
| IC50 | Human | CD8+ T-cells | 0.66 nM |
| IC50 | Human | PBMCs | 0.011 nM |
| IC50 | Mouse | CD8+ T-cells | 0.008 nM |
Table 2: Preclinical In Vivo Efficacy of AB-680 in a KPC Mouse Model of Pancreatic Cancer
| Treatment Group | Change in Tumor Volume | Adenosine Levels in Tumor | Activated CD8+ T-cells in Tumor |
| Vehicle Control | Increased | High | Low |
| AB-680 | Significantly Decreased | Significantly Decreased | Significantly Increased |
Data adapted from a study using an oral gavage formulation of AB-680.[4]
Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This protocol is adapted for measuring ALP activity in tissue homogenates.
Materials:
-
ALP Assay Buffer
-
pNPP (p-nitrophenyl phosphate) substrate
-
Stop Solution (e.g., NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Tissue homogenates prepared in a suitable lysis buffer
Procedure:
-
Prepare tissue homogenates from control and AB-680-treated tumors.
-
Add 50 µL of each tissue homogenate to separate wells of a 96-well plate.
-
Prepare a standard curve using a known concentration of p-nitrophenol.
-
Add 50 µL of pNPP substrate solution to each well containing the sample.
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Add 100 µL of Stop Solution to each well to terminate the reaction.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the ALP activity based on the standard curve, normalized to the total protein concentration of each sample.
Protocol 2: T-cell Proliferation Assay
This protocol measures the ability of AB-680 to reverse AMP-mediated suppression of T-cell proliferation.
Materials:
-
Isolated human or mouse T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
Adenosine monophosphate (AMP)
-
AB-680
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Label isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled T-cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Prepare treatment conditions in triplicate:
-
Unstimulated control (cells only)
-
Stimulated control (cells + anti-CD3/CD28 beads)
-
Stimulated + AMP (at a pre-determined inhibitory concentration)
-
Stimulated + AMP + varying concentrations of AB-680
-
-
Incubate the plate at 37°C in a humidified CO2 incubator for 3-5 days.
-
Harvest the cells and stain with a viability dye.
-
Acquire samples on a flow cytometer and analyze the dilution of the proliferation dye in the live cell population.
Protocol 3: Cytokine Secretion Assay
This protocol measures the effect of AB-680 on cytokine (e.g., IFN-γ, IL-2) secretion from activated T-cells.
Materials:
-
Isolated human or mouse T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
Adenosine monophosphate (AMP)
-
AB-680
-
Cytokine secretion assay kit (e.g., ELISA or CBA)
-
96-well flat-bottom plate
Procedure:
-
Plate isolated T-cells in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Prepare treatment conditions in triplicate as described in the T-cell proliferation assay protocol.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an appropriate immunoassay (e.g., ELISA) according to the manufacturer's instructions.
Visualizations
Caption: Canonical and alternative pathways of adenosine production.
Caption: Troubleshooting workflow for in vivo resistance to AB-680.
References
- 1. arcusbio.com [arcusbio.com]
- 2. ab680 - My Cancer Genome [mycancergenome.org]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
assessing AB-680 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-680, a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase CD73.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AB-680?
A1: AB-680 is a highly potent and selective, reversible competitive inhibitor of CD73.[1][2][3] CD73 is an ecto-enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[4][5][6] Extracellular adenosine suppresses the activity of immune cells, such as T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade the immune system.[5][6][7] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, which restores anti-tumor immune responses.[1][4][8]
Q2: What are the key properties of AB-680?
A2: AB-680 is a small molecule with a high affinity for human CD73, exhibiting a Ki of approximately 5 pM.[1][5][9] It demonstrates high selectivity for CD73 over other ecto-nucleotidases like CD39.[2][7] Preclinical studies have shown that it has low plasma clearance and a long half-life, making it suitable for parenteral administration.[1][5]
Q3: In what types of studies has AB-680 been used?
A3: AB-680 has been evaluated in preclinical models and is currently being investigated in clinical trials for various solid tumors, including pancreatic cancer, metastatic colorectal cancer, and prostate cancer.[1][6] It has been studied as a single agent and in combination with other immunotherapies, such as anti-PD-1 antibodies.[4][8]
Q4: How should I store and handle AB-680?
A4: For specific storage and handling instructions, always refer to the manufacturer's product data sheet. Generally, small molecule inhibitors are sensitive to temperature, light, and moisture. It is often recommended to store them as a solid at low temperatures and to prepare stock solutions in a suitable solvent like DMSO. For in-vivo studies, specific formulation guidelines should be followed.
Troubleshooting Guide
Batch-to-batch variability can manifest as unexpected or inconsistent results in your experiments. This guide provides a structured approach to troubleshooting potential issues related to AB-680.
Diagram: Troubleshooting Logic for Inconsistent AB-680 Activity
Caption: A flowchart to systematically troubleshoot inconsistent experimental outcomes when using AB-680.
Table: Troubleshooting Common Issues
| Issue Observed | Potential Cause Related to AB-680 | Recommended Action |
| Reduced or no inhibition of CD73 activity | - Incorrect concentration of AB-680 used.- Degradation of AB-680 due to improper storage or handling.- Reduced purity or potency of the new batch. | - Verify calculations and dilutions.- Prepare fresh stock solutions from the solid compound.- Perform a dose-response experiment to determine the IC50 of the current batch (see Protocol 1).- Compare the IC50 to the value obtained with a previous, validated batch. |
| Inconsistent results between experimental replicates | - Incomplete dissolution of AB-680 in the solvent.- Precipitation of AB-680 in the assay medium. | - Ensure complete dissolution of the stock solution by vortexing and gentle warming if necessary.- Visually inspect the final assay medium for any precipitates.- Evaluate the solubility of AB-680 in your specific assay buffer. |
| Unexpected off-target effects or cellular toxicity | - Presence of impurities in the AB-680 batch. | - Request a Certificate of Analysis (CoA) from the supplier to check for purity and impurity profiles.- Perform analytical characterization of the batch (e.g., HPLC-MS) to confirm identity and purity (see Protocol 2). |
| Variability in in vivo anti-tumor efficacy | - Differences in the formulation or stability of the dosing solution between batches.- Altered pharmacokinetic properties of the new batch. | - Prepare the dosing formulation consistently according to a validated protocol.- Assess the stability of the formulation over the duration of the experiment.- If feasible and warranted, conduct a pilot pharmacokinetic study to compare the exposure of the new batch to a reference batch. |
Experimental Protocols for Assessing Batch-to-Batch Variability
Protocol 1: In Vitro Potency Assessment by CD73 Enzymatic Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of AB-680 to assess its potency.
Diagram: Workflow for In Vitro Potency Assessment
Caption: A step-by-step workflow for determining the IC50 of AB-680 batches.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CD73 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate, adenosine monophosphate (AMP), in the assay buffer.
-
Prepare stock solutions of the AB-680 batches to be tested (e.g., 10 mM in DMSO).
-
-
Serial Dilution:
-
Perform serial dilutions of each AB-680 batch in the assay buffer to create a range of concentrations (e.g., from 1 µM to 1 pM). Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the CD73 enzyme to each well.
-
Add the serially diluted AB-680 or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of inorganic phosphate produced using a malachite green-based phosphate assay kit.
-
Read the absorbance at the recommended wavelength (typically around 620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data, setting the vehicle control as 100% activity and a control with no substrate as 0% activity.
-
Plot the percent inhibition versus the log of the AB-680 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
-
Data Presentation: Comparison of AB-680 Batch Potency
| Batch ID | IC50 (nM) | Fold Difference vs. Reference | Pass/Fail |
| Reference Batch | 0.05 | 1.0 | Pass |
| Batch A | 0.06 | 1.2 | Pass |
| Batch B | 0.25 | 5.0 | Fail |
| Batch C | 0.04 | 0.8 | Pass |
| Acceptance criteria should be pre-defined (e.g., IC50 within 2-fold of the reference batch). |
Protocol 2: Purity and Identity Assessment by HPLC-MS
This protocol provides a general method for confirming the identity and assessing the purity of different batches of AB-680.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of each AB-680 batch in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where AB-680 has maximum absorbance.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A mass range appropriate to detect the molecular ion of AB-680.
-
-
Analysis:
-
Inject equal volumes of each prepared sample.
-
For each batch, record the retention time of the main peak and integrate the peak areas from the UV chromatogram.
-
Confirm the identity of the main peak by comparing its mass-to-charge ratio (m/z) with the expected molecular weight of AB-680.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Data Presentation: Physicochemical Properties of AB-680 Batches
| Batch ID | Retention Time (min) | Measured m/z | Purity (%) | Pass/Fail |
| Reference Batch | 12.5 | 580.15 | 99.5 | Pass |
| Batch A | 12.5 | 580.16 | 99.3 | Pass |
| Batch B | 12.5 | 580.14 | 95.2 | Fail |
| Batch C | 12.4 | 580.15 | 99.6 | Pass |
| Acceptance criteria should be pre-defined (e.g., purity ≥ 98%). |
Signaling Pathway Diagram
Diagram: AB-680 Mechanism of Action in the Tumor Microenvironment
Caption: AB-680 inhibits CD73, blocking adenosine production and relieving immune suppression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. arcusbio.com [arcusbio.com]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ab680 - My Cancer Genome [mycancergenome.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
controlling for AB-680 degradation in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the potential degradation of AB-680 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid AB-680?
A1: Solid AB-680 should be stored at -20°C in a tightly sealed container.[1] To prevent moisture absorption, which can affect stability and solubility, it is advisable to store it in a desiccated environment or under an inert gas like nitrogen.[2][3] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare and store AB-680 stock solutions?
A2: It is highly recommended to prepare stock solutions fresh for each experiment. If you need to store stock solutions, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to six months.[2] Storage under nitrogen is also recommended for solutions.[2]
Q3: What is the best solvent for dissolving AB-680?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of AB-680.[1][4] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[4] For aqueous buffers, AB-680 has limited solubility.
Q4: Is AB-680 sensitive to light or pH?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of AB-680 in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of AB-680 in stock solution | 1. Prepare a fresh stock solution of AB-680 in anhydrous DMSO. 2. Compare the activity of the fresh stock solution with the old one in a parallel experiment. 3. If the fresh stock shows higher activity, discard the old stock. |
| Repeated freeze-thaw cycles of stock solution | 1. Always aliquot stock solutions into single-use volumes after preparation. 2. Discard any aliquot that has been thawed and not used. |
| Interaction with media components | 1. Prepare working dilutions of AB-680 in your cell culture medium immediately before adding to the cells. 2. Minimize the incubation time of AB-680 in the medium before it is exposed to the cells. |
| Incorrect final concentration | 1. Verify the calculations for your serial dilutions. 2. Ensure accurate pipetting and proper mixing at each dilution step. |
Issue 2: Poor solubility or precipitation of AB-680 in aqueous buffers.
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility | 1. For in vitro assays, ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%). 2. For in vivo studies, consider using a formulation with co-solvents such as PEG300, Tween-80, or SBE-β-CD to improve solubility. |
| Use of non-anhydrous DMSO | 1. Use a new, sealed bottle of anhydrous DMSO for preparing stock solutions.[4] |
| Buffer incompatibility | 1. Check the pH of your final working solution. 2. If possible, perform a small-scale solubility test in your buffer before the main experiment. |
Experimental Protocols
Preparation of AB-680 Stock Solution
-
Allow the vial of solid AB-680 to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C.
CD73 Enzymatic Assay
This protocol is adapted from a published study by Piovesan et al.[5]
-
Assay Buffer: 20 mmol/L HEPES, pH 7.4, 137 mmol/L NaCl, 5.4 mmol/L KCl, 1.3 mmol/L CaCl₂, 4.2 mmol/L NaHCO₃, and 0.1% glucose.
-
Prepare serial dilutions of AB-680 in DMSO.
-
Add the diluted AB-680 to the assay buffer.
-
Transfer the AB-680 solution to wells containing human or mouse CD8+ T cells.
-
Incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding AMP to a final concentration of 50 µmol/L.
-
The final DMSO concentration in the assay should be 2%.
-
Measure the production of adenosine to determine CD73 activity.
Visualizations
Caption: Mechanism of action of AB-680 in the tumor microenvironment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.org [immunomart.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CD73 Inhibitors: AB-680 (Quemliclustat) vs. Other Therapeutics
In the landscape of immuno-oncology, the inhibition of the CD73-adenosine axis has emerged as a promising strategy to overcome immunosuppression within the tumor microenvironment.[1][2][3] CD73, an ecto-5'-nucleotidase, plays a pivotal role in the production of extracellular adenosine, a potent immunosuppressive molecule.[1][4][5][6] By targeting CD73, novel therapeutics aim to restore and enhance anti-tumor immune responses. This guide provides a detailed comparison of AB-680 (quemliclustat), a first-in-class small-molecule CD73 inhibitor, with other CD73-targeting agents, focusing on their efficacy as supported by experimental data.[7][8]
Overview of AB-680 and Key Comparators
AB-680 is a potent and selective small-molecule inhibitor of CD73.[5][8] Its design allows for greater tumor penetration compared to monoclonal antibodies.[7] A key comparator is oleclumab (MEDI9447), a human monoclonal antibody that also targets CD73.[9][10] Currently, there are 18 CD73 inhibitors in clinical trials, highlighting the significance of this target in cancer therapy.[4][11]
Comparative Efficacy and Clinical Data
The following tables summarize the available quantitative data on the efficacy of AB-680 and oleclumab from clinical trials.
Table 1: Comparison of AB-680 and Oleclumab Efficacy in Pancreatic Cancer
| Feature | AB-680 (Quemliclustat) | Oleclumab |
| Trial Name | ARC-8 (Phase 1/1b)[7] | Phase I/II Study[9][10] |
| Cancer Type | Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)[7] | Advanced Pancreatic Cancer[9][10] |
| Treatment Combination | AB-680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1)[7] | Oleclumab + durvalumab (anti-PD-L1)[9][10] |
| Line of Therapy | First-line[7] | Second- or third-line[9][10] |
| Number of Patients (evaluable) | 17[7][12] | 20[9][10] |
| Objective Response Rate (ORR) | 41% (7/17)[7][12] | 10% (2/20) - Partial Response[9][10] |
| Disease Control Rate (DCR) | 85% (11/13) for patients on treatment >16 weeks[7] | 25% (5/20) - includes Stable Disease[9][10] |
Table 2: Efficacy of Oleclumab in Advanced Colorectal Cancer
| Feature | Oleclumab |
| Trial Name | Phase I/II Study[9][10] |
| Cancer Type | Advanced Colorectal Cancer (CRC)[9][10] |
| Treatment Combination | Oleclumab + durvalumab (anti-PD-L1)[9][10] |
| Line of Therapy | Second- to fifth-line[9][10] |
| Number of Patients (evaluable) | 21[9][10] |
| Objective Response Rate (ORR) | 4.8% (1/21) - Partial Response[9][10] |
| Disease Control Rate (DCR) | 14.3% (3/21) - includes Stable Disease[9][10] |
Preclinical Data Highlights
Preclinical studies have demonstrated the potential of AB-680. In a B16F10 melanoma mouse model, the combination of AB-680 and an anti-PD-1 antibody resulted in significantly decreased tumor burden and increased survival compared to vehicle control.[8] AB-680 has a high potency with a Ki of 5 pM and has been shown to restore T-cell proliferation and cytokine secretion that is dampened by adenosine.[5][8]
Experimental Protocols
ARC-8 Study (AB-680)
-
Study Design: This is a Phase 1/1b, multicenter, open-label study evaluating the safety, tolerability, and clinical activity of AB-680. The Phase 1 portion followed a 3+3 dose-escalation design.[7][12]
-
Patient Population: The study enrolled patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.[7]
-
Treatment Regimen: Patients received AB-680 at escalating doses (25 mg, 50 mg, 75 mg, or 100 mg) intravenously every two weeks, in combination with standard doses of nab-paclitaxel, gemcitabine, and zimberelimab (an anti-PD-1 antibody).[12] The 100mg dose of AB-680 every two weeks was selected for the Phase 1b expansion.[7]
Phase I/II Study (Oleclumab)
-
Study Design: This was a first-in-human, Phase I dose-escalation and expansion study. The dose-escalation phase also utilized a 3+3 design.[9][10]
-
Patient Population: The study included patients with advanced, previously treated solid tumors, including pancreatic cancer and colorectal cancer.[13]
-
Treatment Regimen: Patients received escalating doses of oleclumab intravenously, either as a monotherapy or in combination with durvalumab (an anti-PD-L1 antibody) administered every two weeks until disease progression.[9][10]
Visualizing the Mechanism and Experimental Design
Signaling Pathway of CD73 Inhibition
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 7. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, efficacy and pharmacodynamics (PD) of MEDI9447 (oleclumab) alone or in combination with durvalumab in advanced colorectal cancer (CRC) or pancreatic cancer (panc). - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 13. ascopubs.org [ascopubs.org]
Validating AB-680 Target Engagement in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of AB-680, a potent and selective small-molecule inhibitor of CD73, within the tumor microenvironment. We will explore AB-680's performance in context with other CD73 inhibitors and detail experimental protocols for key validation assays.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway in Cancer
The ecto-5'-nucleotidase, CD73, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. Within the tumor microenvironment, elevated levels of adenosine suppress the activity of immune effector cells, such as T cells and Natural Killer (NK) cells, thereby promoting tumor growth and immune evasion. AB-680 is designed to inhibit CD73, blocking the production of immunosuppressive adenosine and restoring anti-tumor immunity.[1][2]
Below is a diagram illustrating the CD73-adenosine signaling pathway and the mechanism of action of AB-680.
Comparative Analysis of CD73 Inhibitors
A critical aspect of preclinical and clinical development is the quantitative assessment of a drug's potency and selectivity. The following table summarizes the available data for AB-680 and compares it with other small molecule and antibody-based CD73 inhibitors.
| Compound | Type | Target | Potency (Ki/IC50) | Key Features |
| AB-680 (Quemliclustat) | Small Molecule | CD73 | Ki: 4.9 pM[3] | Highly potent, reversible, and selective inhibitor.[3] |
| ORIC-533 | Small Molecule | CD73 | IC50: <0.1 nM | Orally bioavailable with a slow dissociation rate. |
| LY3475070 | Small Molecule | CD73 | Potent; specific IC50/Ki not publicly available | Orally bioavailable inhibitor. |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | - | Inhibits CD73 enzymatic activity and induces internalization. |
Experimental Protocols for Validating Target Engagement
Validating that a drug engages its intended target in a complex biological system is paramount. Below are detailed protocols for key in vitro, ex vivo, and in vivo assays to assess the target engagement of AB-680 and other CD73 inhibitors.
Biochemical Assay: Malachite Green Assay for CD73 Activity
This colorimetric assay quantifies the amount of inorganic phosphate released from the enzymatic conversion of AMP to adenosine by CD73. A decrease in phosphate production in the presence of an inhibitor indicates target engagement.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine Monophosphate (AMP) substrate solution
-
Malachite Green reagent
-
Phosphate standard solution
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Protocol:
-
Prepare a phosphate standard curve by serially diluting the phosphate standard solution in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant CD73 enzyme, and varying concentrations of the test inhibitor (e.g., AB-680). Include a "no inhibitor" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the AMP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will form a colored complex with the free phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the concentration of phosphate produced in each well using the standard curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Cellular Assay: Flow Cytometry for CD73 Receptor Occupancy
This assay measures the extent to which a drug binds to CD73 on the surface of tumor cells or immune cells.
Materials:
-
CD73-expressing cell line (e.g., MDA-MB-231) or primary cells (e.g., PBMCs)
-
Test inhibitor (e.g., AB-680)
-
Fluorescently labeled anti-CD73 antibody that competes with the inhibitor for binding
-
Non-competing, fluorescently labeled anti-CD73 antibody (to measure total CD73 expression)
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Protocol:
-
Harvest and wash the cells, then resuspend in FACS buffer.
-
Aliquot cells into tubes for different treatment conditions (unstained, total CD73, and various concentrations of the inhibitor).
-
For the receptor occupancy measurement, incubate the cells with varying concentrations of the test inhibitor at 4°C for 1 hour.
-
Without washing, add the competing, fluorescently labeled anti-CD73 antibody to the inhibitor-treated cells and incubate at 4°C for 30 minutes in the dark.
-
For the total CD73 measurement, incubate a separate aliquot of cells with the non-competing, fluorescently labeled anti-CD73 antibody.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) for each condition.
-
Calculate the percent receptor occupancy at each inhibitor concentration relative to the total CD73 MFI.
In Vivo Assay: Tumor Microdialysis for Adenosine Measurement
This technique allows for the direct measurement of extracellular adenosine levels within the tumor microenvironment of a living animal, providing a direct readout of CD73 inhibition by the drug.
Materials:
-
Tumor-bearing animal model
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
LC-MS/MS system for adenosine quantification
-
Test inhibitor (e.g., AB-680)
Protocol:
-
Implant the microdialysis probe into the tumor of an anesthetized animal.
-
Perfuse the probe with a physiological solution at a low, constant flow rate.
-
Collect the dialysate, which contains small molecules from the tumor's extracellular fluid, in a fraction collector at regular intervals to establish a baseline adenosine level.
-
Administer the test inhibitor to the animal (e.g., via intravenous or oral route).
-
Continue to collect dialysate fractions post-drug administration.
-
Analyze the adenosine concentration in each fraction using a validated LC-MS/MS method.
-
Plot the adenosine concentration over time to visualize the pharmacodynamic effect of the inhibitor on adenosine levels in the tumor.
Experimental Workflow for Target Engagement Validation
The validation of target engagement is a multi-step process that typically progresses from in vitro biochemical and cellular assays to in vivo animal models. The following diagram outlines a logical workflow for validating a CD73 inhibitor like AB-680.
By employing a combination of these robust biochemical, cellular, and in vivo methodologies, researchers can confidently validate the target engagement of AB-680 and other CD73 inhibitors, providing a strong rationale for their continued clinical development in oncology.
References
Unveiling the Impact of AB-680 on In Vivo Adenosine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AB-680, a potent CD73 inhibitor, and its alternatives in modulating adenosine levels within a tumor microenvironment. The following sections detail the experimental data confirming AB-680's efficacy, outline the methodologies for key experiments, and present visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vivo effects of AB-680 and its alternatives on adenosine and related metabolite levels.
| Compound | Alternative Names | Class | Model | Key Findings | Measurement Method |
| AB-680 | Quemliclustat | Small Molecule CD73 Inhibitor | Syngeneic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model | Significantly reduced tumor adenosine, AMP, and inosine content 10 days after treatment in combination with radiofrequency ablation.[1] | High-Performance Liquid Chromatography (HPLC) |
| Anti-CD73 Antibody | Oleclumab (MEDI9447) | Monoclonal Antibody | Syngeneic Mouse Tumor Models | Inhibits CD73 ectonucleotidase activity, leading to changes in myeloid and lymphoid infiltrating leukocyte populations. While direct in vivo adenosine measurements are not detailed, the mechanism strongly suggests a reduction.[2][3] | Not specified for in vivo adenosine |
| PSB-12489 | - | Small Molecule CD73 Inhibitor | Mouse Eye (in vivo) | Pharmacological inhibition of CD73. Quantitative adenosine levels in a tumor model are not provided. | Not specified for tumor adenosine |
| AOPCP | α,β-methylene ADP | Small Molecule CD73 Inhibitor | Rat Model of Parkinson's Disease | Abolished the extracellular catabolism of AMP to adenosine in striatal synaptosomes. | Not specified |
Signaling Pathway and Experimental Workflows
To visually represent the biological processes and experimental setups discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Adenosine production pathway and points of inhibition.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
In Vivo Murine Pancreatic Ductal Adenocarcinoma (PDA) Model
-
Cell Line: Syngeneic pancreatic ductal adenocarcinoma (KPC) cells are used.
-
Animal Model: C57BL/6 mice are typically used for their compatibility with the KPC cell line.
-
Tumor Implantation: KPC cells are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size before treatment initiation.
-
Treatment: Mice are randomized into treatment and control groups. AB-680 is administered, for example, by oral gavage at a dose of 10 mg/kg. The vehicle control group receives the same diluent without the active compound (e.g., 10% DMSO + 90% SBE-b-CD in 0.9% saline).[1]
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal well-being is observed throughout the study.
In Vivo Microdialysis for Tumor Interstitial Fluid Collection
-
Objective: To sample the extracellular fluid from the tumor microenvironment in freely moving animals to measure endogenous adenosine levels.[4]
-
Probe Implantation:
-
Perfusion:
-
The probe is perfused with a physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 1 µL/min).[5]
-
Small molecules, including adenosine, diffuse across the membrane from the tumor interstitial fluid into the perfusion solution (dialysate) down their concentration gradient.
-
-
Sample Collection:
-
The dialysate is collected at regular intervals using a fraction collector.[4]
-
Samples are immediately stabilized to prevent adenosine degradation, often by collection into a "stop solution" containing inhibitors of adenosine kinase and adenosine deaminase.
-
-
Analysis: The collected dialysate is then analyzed by HPLC or LC-MS/MS to quantify adenosine concentrations.
HPLC/LC-MS/MS for Adenosine Quantification
-
Objective: To accurately measure the concentration of adenosine and its metabolites (AMP, inosine) in biological samples (tumor tissue homogenates or microdialysate).
-
Sample Preparation:
-
Tissue: Tumor tissue is homogenized in a suitable buffer, followed by protein precipitation (e.g., with perchloric acid) and neutralization.
-
Microdialysate: Samples may be analyzed directly or after a concentration step.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used for separation (e.g., Poroshell 120 EC-C18, 3 x 150 mm, 2.7 µm).[4]
-
The mobile phase typically consists of a buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80) and an organic modifier (e.g., acetonitrile or methanol). Isocratic or gradient elution can be employed.[4]
-
A constant flow rate is maintained (e.g., 0.6-0.8 mL/min).[4]
-
-
Detection and Quantification:
-
HPLC-UV: Adenosine has a characteristic UV absorbance at approximately 260 nm, which is used for detection.[4]
-
LC-MS/MS: For higher sensitivity and specificity, liquid chromatography is coupled with tandem mass spectrometry. This method allows for the precise quantification of adenosine based on its mass-to-charge ratio and fragmentation pattern.[7][8]
-
A standard curve with known concentrations of adenosine is used to quantify the levels in the unknown samples. An internal standard is often included to correct for variations in sample processing and instrument response.[8]
-
This guide provides a foundational understanding of AB-680's role in modulating adenosine levels in vivo, supported by experimental evidence and detailed methodologies. For further in-depth analysis, consulting the cited literature is recommended.
References
- 1. criver.com [criver.com]
- 2. Targeting CD73 in the tumor microenvironment with MEDI9447 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.und.edu [med.und.edu]
Unlocking Anti-Tumor Immunity: A Comparative Guide to the Immunomodulatory Effects of AB-680
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely through the production of immunosuppressive molecules. One key culprit is adenosine, generated by the ecto-enzyme CD73. AB-680 (Quemliclustat) is a novel, highly potent, small-molecule inhibitor of CD73 designed to dismantle this immunosuppressive shield and reinvigorate anti-tumor T-cell responses. This guide provides an objective comparison of AB-680's performance against other therapeutic alternatives targeting the adenosine pathway, supported by key experimental data.
The Adenosine Axis: A Critical Immunosuppressive Pathway
Within the TME, stressed or dying tumor cells release adenosine triphosphate (ATP). This ATP is sequentially hydrolyzed into the potent immunosuppressant adenosine by two cell-surface enzymes: CD39, which converts ATP to adenosine monophosphate (AMP), and CD73, which completes the process by converting AMP to adenosine.[1][2] Adenosine then binds to A2A receptors (A2AR) on immune cells, particularly T cells, dampening their proliferation, cytokine production, and cytotoxic activity, thereby allowing the tumor to evade immune destruction.[1]
Targeting this pathway, specifically by inhibiting CD73, is a promising strategy to reduce immunosuppressive adenosine levels and restore the immune system's ability to attack cancer cells.[1][2]
References
- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of AB-680's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AB-680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73, with other therapeutic alternatives targeting the adenosine pathway. The information presented is supported by experimental data from independent research and publicly available resources.
Executive Summary
AB-680 is a clinical-stage, reversible, and competitive inhibitor of the ectonucleotidase CD73, a key enzyme in the immunosuppressive adenosine pathway.[1] It has demonstrated exceptional potency with a picomolar inhibition constant (Ki) and high selectivity against related enzymes. This guide compares the biochemical potency and cellular activity of AB-680 with an anti-CD73 monoclonal antibody, Oleclumab, and a dual A2a/A2b adenosine receptor antagonist, Etrumadenant. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are provided to facilitate independent verification and further research.
Data Presentation
Table 1: Comparative Potency of CD73 Inhibitors
| Compound | Type | Target | Potency (Ki) | Potency (IC50) | Potency (KD) | Source |
| AB-680 | Small Molecule | CD73 | 5 pM | < 0.01 nM (on human CD8+ T-cells) | - | [2] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | - | Not Available | 0.113 nmol/L | [3] |
Table 2: Potency of Etrumadenant (Downstream Inhibitor)
| Compound | Type | Target | Potency (Kd) | Source |
| Etrumadenant (AB928) | Small Molecule | A2aR | 1.4 nM | [4] |
| A2bR | 2 nM | [4] |
Table 3: Comparative Selectivity of AB-680
| Compound | Selectivity Profile | Source |
| AB-680 | >10,000-fold selective against related ecto-nucleotidases such as CD39. | [5] |
| Oleclumab (MEDI9447) | Selective for CD73. Specific quantitative data on selectivity against other ectonucleotidases is not readily available. | [6] |
| Etrumadenant (AB928) | Selective dual antagonist of A2a and A2b receptors. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Adenosine Pathway and Points of Inhibition
Caption: The adenosine signaling pathway and the points of intervention for AB-680, Oleclumab, and Etrumadenant.
Experimental Workflow for Potency Determination
Caption: A generalized workflow for assessing the potency of CD73 inhibitors using biochemical and cell-based assays.
Experimental Protocols
CD73 Inhibition Assay (Malachite Green)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of adenosine monophosphate (AMP).
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
CD73 inhibitor (e.g., AB-680)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Phosphate-free buffer (e.g., 2 mM MgCl₂, 125 mM NaCl, 1 mM KCl, 10 mM glucose, 10 mM HEPES, pH 7.2)[8]
Procedure:
-
Enzyme Preparation: Dilute recombinant CD73 to the desired concentration in phosphate-free buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Inhibitor Preparation: Prepare a serial dilution of the CD73 inhibitor in phosphate-free buffer.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor to the wells. Add the diluted CD73 enzyme to all wells except for the negative control (buffer only). Incubate for a pre-determined time (e.g., 10 minutes) at 37°C.[8]
-
Substrate Addition: Initiate the enzymatic reaction by adding AMP to all wells to a final concentration of 250 µM.[8]
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).[8]
-
Detection: Stop the reaction and measure the phosphate concentration according to the Malachite Green Phosphate Detection Kit manufacturer's instructions. This typically involves adding the malachite green reagent and measuring the absorbance at approximately 620-630 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
T-cell IFN-γ Secretion Assay (Flow Cytometry)
This assay assesses the functional consequence of CD73 inhibition by measuring the restoration of T-cell effector function (IFN-γ production) in the presence of immunosuppressive adenosine.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
AMP
-
CD73 inhibitor (e.g., AB-680) or Adenosine Receptor Antagonist (e.g., Etrumadenant)
-
IFN-γ Secretion Assay Kit (e.g., from Miltenyi Biotec)
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate CD4+ or CD8+ T-cells from healthy donor PBMCs using a negative selection kit.
-
Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 5% human serum.[9]
-
Stimulation and Inhibition:
-
Activate the T-cells with anti-CD3/CD28 beads.
-
Concurrently, add AMP to the culture to induce immunosuppression.
-
Add serial dilutions of the inhibitor (AB-680 or Etrumadenant) to the appropriate wells.
-
-
Incubation: Incubate the cells for a specified period (e.g., 4-6 hours for polyclonal stimulation) at 37°C and 5% CO₂ to allow for cytokine secretion.[9]
-
IFN-γ Staining: Follow the manufacturer's protocol for the IFN-γ Secretion Assay Kit. This typically involves a capture step where secreted IFN-γ is bound to the cell surface, followed by staining with a fluorescently labeled anti-IFN-γ detection antibody.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the T-cell population and analyze the percentage of IFN-γ positive cells.
-
Data Analysis: Determine the concentration of the inhibitor required to restore IFN-γ secretion in the presence of AMP. This provides a measure of the compound's functional potency.
Conclusion
The data presented in this guide highlight the exceptional potency and selectivity of AB-680 as a direct inhibitor of CD73. Its picomolar Ki value distinguishes it from other therapeutic modalities targeting the adenosine pathway. While monoclonal antibodies like Oleclumab offer an alternative approach to CD73 inhibition, small molecules such as AB-680 may have advantages in terms of tumor tissue penetration. Etrumadenant, acting downstream on adenosine receptors, represents a different strategy to counteract adenosine-mediated immune suppression. The provided experimental protocols offer a framework for the independent verification of these findings and for the further investigation of novel agents targeting this critical immuno-oncology pathway.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase Ib/II Randomized Clinical Trial of Oleclumab with or without Durvalumab plus Chemotherapy in Patients with Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
Safety Operating Guide
Navigating the Safe Disposal of AB-680 Ammonium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective CD73 inhibitor, AB-680 ammonium, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of potent, small-molecule chemical waste provide a clear framework for its safe management.
At its core, the proper disposal of any laboratory chemical is dictated by its physical and chemical properties, toxicity, and the regulatory requirements of local and national authorities. For a compound like this compound, which is a highly potent active pharmacological ingredient, stringent disposal protocols are necessary to mitigate any potential environmental or health impacts.
Immediate Safety and Handling Considerations
Before addressing disposal, it is essential to reiterate the immediate safety protocols for handling this compound. Standard laboratory practice for potent compounds should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Core Disposal Plan: A Step-by-Step Approach
The disposal of this compound and any materials contaminated with it should be managed through a licensed hazardous waste disposal service. The following procedural steps outline a comprehensive operational plan for its disposal:
-
Segregation and Collection:
-
All waste streams containing this compound must be segregated from general laboratory waste.
-
This includes unused or expired solid compound, solutions of this compound, and any contaminated materials such as pipette tips, tubes, gloves, and bench paper.
-
Use dedicated, clearly labeled, and leak-proof waste containers. The containers should be compatible with the chemical nature of the waste. For instance, solid waste can be collected in a designated, sealed bag or container, while liquid waste should be collected in a compatible, sealed bottle.
-
-
Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The name of the chemical: "this compound"
-
The concentration (if in solution)
-
The words "Hazardous Waste" or "Chemical Waste"
-
The date of accumulation
-
Any relevant hazard symbols (e.g., toxic)
-
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible chemicals.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[1]
-
Provide the disposal company with all necessary information about the waste, including its chemical nature. If available, the supplier's Safety Data Sheet should be provided, even if it is for the freebase form, AB-680.
-
The primary method for the final disposal of potent pharmaceutical compounds is typically high-temperature incineration by a specialized facility to ensure complete destruction.[2]
-
Crucially, never dispose of this compound down the drain or in the regular trash. [2][3] This practice is prohibited for hazardous chemical waste and can lead to environmental contamination and non-compliance with regulations.
Quantitative Data Summary
AB-680 is a highly potent inhibitor of the ecto-nucleotidase CD73. Its inhibitory activity has been quantified across various assays and cell types, demonstrating its sub-nanomolar potency.
| Parameter | Value | Species/System | Reference |
| Ki | 4.9 pM | Human CD73 | [4][5] |
| IC₅₀ | 0.043 nM | Soluble Human CD73 | [1] |
| IC₅₀ | 0.070 nM | Human CD73 in CHO cells | [1] |
| IC₅₀ | 0.008 nM | Mouse CD8+ T Cells | [1] |
| IC₅₀ | 0.66 nM | Human CD8+ T Cells | [1] |
| IC₅₀ | 0.011 nM | Human Peripheral Blood Mononuclear Cells (hPBMC) | [1] |
Experimental Protocol: In Vitro Inhibition of CD73 on Human CD8+ T Cells
The following is a representative protocol for assessing the inhibitory activity of AB-680 on CD73 expressed on human T cells.
Objective: To determine the IC₅₀ of AB-680 for the inhibition of CD73 enzymatic activity on isolated human CD8+ T cells.
Materials:
-
This compound
-
Isolated human CD8+ T cells
-
Adenosine monophosphate (AMP)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Adenosine detection kit (e.g., HPLC-based or a commercial luminescent assay kit)
-
Standard laboratory cell culture and analysis equipment
Procedure:
-
Preparation of AB-680 dilutions: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., from 1 pM to 1 µM).
-
Cell preparation: Isolate human CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using standard immunomagnetic separation techniques. Resuspend the cells in the assay buffer at a defined concentration.
-
Inhibition reaction:
-
Add the prepared AB-680 dilutions to the wells of a microplate.
-
Add the CD8+ T cell suspension to the wells.
-
Initiate the enzymatic reaction by adding a known concentration of the CD73 substrate, AMP.
-
Include control wells with cells and AMP but no AB-680 (to measure 100% activity) and wells with buffer only (for background measurement).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for the conversion of AMP to adenosine.
-
Detection of adenosine: Stop the reaction and measure the amount of adenosine produced in each well using a suitable detection method.
-
Data analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by setting the "no inhibitor" control as 100% CD73 activity.
-
Plot the percentage of CD73 activity against the logarithm of the AB-680 concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
AB-680 Mechanism of Action: Inhibition of the CD73 Pathway
AB-680 functions by inhibiting the enzymatic activity of CD73, a key ecto-enzyme in the tumor microenvironment that plays a crucial role in immunosuppression. The following diagram illustrates this pathway and the point of intervention by AB-680.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
